molecular formula C10H16O2 B149134 (S)-(+)-Massoialactone CAS No. 61248-45-1

(S)-(+)-Massoialactone

Katalognummer: B149134
CAS-Nummer: 61248-45-1
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: NEDIAPMWNCQWNW-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(+)-Massoialactone is a high-value, naturally occurring δ-lactone sought after for its diverse and potent biological activities in scientific research. This compound is provided strictly For Research Use Only. (S)-(+)-Massoialactone displays strong broad-spectrum antifungal properties, showing high activity against numerous crop pathogens. Its multi-target mechanism of action includes disrupting fungal cell membranes by forming pores, reducing ergosterol content, elevating intracellular ROS levels, and causing leakage of cellular components, leading to necrosis and cell death . This makes it a promising candidate for development as a green bio-fungicide . Beyond agriculture, research indicates significant potential in biomedical fields. (S)-(+)-Massoialactone contains an α,β-unsaturated δ-lactone functional group, which is a key "core" structure associated with antiproliferative activity against various cancer cell lines . Its bioactivity also extends to inhibiting multispecies microbial biofilms, which are a major challenge in managing antibiotic-resistant infections. Studies show it can effectively damage the extracellular polymeric substance (EPS) matrix of biofilms formed by organisms like Candida tropicalis, hindering hyphal formation and promoting cell lysis . The lactone's mechanism may involve inhibition of the microbial respiratory system, as it has been shown to arrest oxygen consumption in yeast . Molecular docking studies further support its potential as an antifungal and antibiofilm agent by demonstrating significant binding to key targets . Sourced for research applications, (S)-(+)-Massoialactone represents a versatile tool for exploring new solutions in antifungal, anticancer, and anti-biofilm research.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-pentyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDIAPMWNCQWNW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]1CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024940
Record name 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61248-45-1, 51154-96-2
Record name Massoialactone, (S)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061248451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC721360
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MASSOIALACTONE, (S)-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BQO1SP2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physical and chemical properties of (S)-(+)-Massoialactone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical, chemical, and biological profile of (S)-(+)-Massoialactone , a bioactive


-lactone. This document is structured for researchers in medicinal chemistry and pharmacognosy, emphasizing the stereochemical significance of the (S)-(+) isomer versus the naturally predominant (R)-(-) form.

Physicochemical Characterization, Synthesis, and Therapeutic Potential

Executive Summary

(S)-(+)-Massoialactone (C-10 massoia lactone) is an


-unsaturated 

-lactone. While its enantiomer, (R)-(-)-massoialactone, is the primary constituent of Cryptocarya massoia bark oil, the (S)-(+) isomer is of significant synthetic and pharmacological interest due to its distinct chiral interaction with biological targets. This compound acts as a potent Michael acceptor, a chemical feature that drives both its antimicrobial efficacy and its cytotoxicity. This guide defines its properties, spectroscopic signature, and synthesis via asymmetric catalysis.
Molecular Identity & Stereochemistry
ParameterData
IUPAC Name (S)-5,6-dihydro-6-pentyl-2H-pyran-2-one
Common Name (S)-(+)-Massoialactone; C-10 Massoia lactone
CAS Number 61248-45-1 (Specific to (S)-isomer)
Molecular Formula

Molecular Weight 168.23 g/mol
Chiral Center C-6 (S-configuration)
Stereochemistry The (S)-(+) isomer is the "unnatural" enantiomer relative to the major fraction found in Massoia bark, though trace amounts may exist in specific ecological niches (e.g., ant secretions).[1][2]
Physicochemical Profile

The following data represents standard values for the pure compound. Note that the optical rotation distinguishes it from the natural (R)-(-) extract.

PropertyValueNotes
Physical State Pale yellow oily liquidCharacteristic coconut/creamy odor.
Boiling Point 286–287 °C (at 760 mmHg)111–112 °C (at 4 mmHg)High boiling point due to polarity of the lactone ring.
Density 0.982 g/cm³ (at 20 °C)Slightly less dense than water.
Refractive Index

Consistent with conjugated lactone structure.
Solubility Soluble in EtOH,

, DMSO.Insoluble in water (0.07 g/L).
Lipophilic tail (pentyl chain) limits aqueous solubility.
Optical Rotation

(

)
The (R)-(-) isomer exhibits

.
Stability Sensitive to hydrolysis (base) and polymerization.Store at -20°C under inert atmosphere (Ar/N2).
Spectroscopic Characterization

Accurate identification requires analysis of the


-unsaturated system and the chiral methine proton.

H NMR (CDCl

, 400 MHz)

The diagnostic signals are the olefinic protons (H-3, H-4) and the methine proton (H-6) adjacent to the ring oxygen.

  • 
     6.88 ppm (1H, ddd, 
    
    
    
    Hz, H-4):
    The
    
    
    -proton of the enone system, deshielded by resonance.
  • 
     6.02 ppm (1H, dt, 
    
    
    
    Hz, H-3):
    The
    
    
    -proton, showing a characteristic doublet (split by H-4) with fine coupling.
  • 
     4.40–4.45 ppm (1H, m, H-6):  The chiral center methine proton. Its shift confirms the lactone ring closure.
    
  • 
     2.31–2.36 ppm (2H, m, H-5):  Methylene protons within the ring.
    
  • 
     1.28–1.80 ppm (8H, m, alkyl chain):  Pentyl side chain methylene protons.
    
  • 
     0.90 ppm (3H, t, terminal 
    
    
    
    ):
    Methyl group of the pentyl chain.

C NMR (CDCl

, 100 MHz)
  • Carbonyl (C-2):

    
     164.6 ppm (Lactone C=O)[3]
    
  • Beta-Carbon (C-4):

    
     145.1 ppm (Deshielded alkene carbon)
    
  • Alpha-Carbon (C-3):

    
     121.5 ppm
    
  • Chiral Methine (C-6):

    
     78.0 ppm (C-O bond)
    
  • Alkyl Chain:

    
     34.9, 31.5, 29.4, 24.5, 22.5, 14.0 ppm.
    
Chemical Reactivity & Synthesis[4][5][6][7][8]
Mechanism of Action: Michael Addition

The biological activity of (S)-(+)-Massoialactone is largely driven by its


-unsaturated lactone moiety, which acts as a Michael acceptor . It undergoes conjugate addition with nucleophiles (e.g., cysteine thiols in proteins), leading to covalent modification of enzymes.

MichaelAddition cluster_0 Reactivity Pathway Lactone (S)-(+)-Massoialactone (Electrophile) Transition Enolate Intermediate Lactone->Transition Conjugate Addition Nu Biological Nucleophile (Protein-SH) Nu->Lactone Attack at C-4 (Beta-carbon) Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct Protonation

Figure 1: The Michael addition pathway where the electrophilic C-4 position of the lactone ring captures biological nucleophiles, a key mechanism for its antimicrobial and cytotoxic properties.

Synthesis Protocol: Sharpless Asymmetric Dihydroxylation

To obtain the specific (S)-(+) enantiomer (since the natural source yields R), Sharpless Asymmetric Dihydroxylation (SAD) is the preferred route.

Protocol Summary:

  • Starting Material: cis-2-decenoic acid ester or related alkene precursor.

  • Reagent: AD-mix-

    
      (contains (DHQ)
    
    
    
    PHAL ligand) is used to induce the (S)-configuration (depending on substrate substitution pattern, AD-mix-
    
    
    may be required; for terminal alkenes, AD-mix-
    
    
    typically yields (S)).
  • Cyclization: The resulting chiral diol or hydroxy-ester is cyclized under acidic conditions (e.g., p-TsOH) to form the

    
    -lactone ring.
    
  • Purification: Column chromatography (Hexane/EtOAc) yields the pure (S)-(+) isomer.

Biological Applications & Safety
Therapeutic Potential [4]
  • Antimicrobial: Disrupts bacterial cell walls and inhibits biofilm formation (e.g., S. aureus, Candida spp.). The (S)-isomer may exhibit differential potency compared to the (R)-isomer due to chiral recognition by microbial enzymes.

  • Anticancer: Induces apoptosis in tumor cell lines via the caspase pathway. The Michael acceptor moiety depletes intracellular glutathione (GSH), leading to oxidative stress and cell death.

  • Immunomodulation: Increases macrophage phagocytosis activity.

Safety & Handling
  • Skin Sensitization: Highly irritating. The Michael acceptor property allows it to haptenize skin proteins, causing allergic contact dermatitis.

  • Toxicity: Cytotoxic to fibroblast cells at high concentrations (

    
    ).
    
  • Regulatory: IFRA (International Fragrance Association) restricts massoia lactone in consumer products due to sensitization risks.

References
  • Pais, G. C., et al. (1999). Asymmetric synthesis of (S)-massoialactone.[3][5] Tetrahedron.[6][5] Link (Describes the Sharpless AD route).

  • Rolli, E., et al. (2016). Phytotoxic Effects and Phytochemical Fingerprinting of Hydrodistilled Oil... from Cryptocarya massoy.[4] Chemistry & Biodiversity.[4] Link (Details natural occurrence and phytotoxicity).

  • Urbain, A., et al. (2010). Hydrostatic countercurrent chromatography... for the preparative isolation... of massoia lactones.[4] Journal of Chromatography A. Link (Isolation protocols and NMR data).

  • Barros, et al. (2014).Synthesis and Evaluation of (-)-Massoialactone and Analogues as Potential Anticancer... Agents. (Discusses the mechanism of action and toxicity).
  • PubChem Compound Summary. Massoia Lactone.[4] National Center for Biotechnology Information. Link (General physical properties).

Sources

Technical Guide: Biosynthesis and Metabolic Engineering of Massoialactone from Cryptocarya massoy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biosynthesis Pathway of Massoialactone in Cryptocarya massoy Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Massoialactone [(R)-5,6-dihydro-6-pentyl-2H-pyran-2-one] is a bioactive


-unsaturated 

-lactone indigenous to the bark of Cryptocarya massoy (Lauraceae).[1][2][3] While historically valued for its coconut-like olfactory profile in the flavor and fragrance industries, recent pharmacological assays have elevated its status as a scaffold for anti-inflammatory, antifungal, and anticancer therapeutics.

This guide provides a comprehensive technical analysis of the massoialactone biosynthetic pathway. Unlike simple terpenes derived solely from the MEP/MVA pathways, massoialactone biosynthesis represents a specialized branch of fatty acid metabolism involving stereoselective oxygenation and chain shortening. This document details the enzymatic cascade, experimental isolation protocols, and metabolic engineering strategies for this high-value secondary metabolite.

Chemical Architecture & Stereochemistry

Massoialactone belongs to the class of substituted 5,6-dihydro-2H-pyran-2-ones. Its biological activity and organoleptic properties are strictly governed by its stereochemistry.

Table 1: Physicochemical Profile of Massoialactone Homologs
PropertyC-10 MassoialactoneC-12 MassoialactoneC-14 Massoialactone
IUPAC Name (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one(R)-5,6-dihydro-6-heptyl-2H-pyran-2-one(R)-5,6-dihydro-6-nonyl-2H-pyran-2-one
Molecular Formula



Molecular Weight 168.23 g/mol 196.29 g/mol 224.34 g/mol
Side Chain Pentyl (

)
Heptyl (

)
Nonyl (

)
Natural Abundance Major (~60-70% of oil)Significant (~20-30%)Trace (<5%)
Stereochemistry (6R)-configuration(6R)-configuration(6R)-configuration
Odor Threshold 0.05 ppm (Coconut/Creamy)Higher (Waxy/Fruity)Weak (Fatty)

Biosynthetic Mechanism: The Fatty Acid Degradation Pathway

The biosynthesis of massoialactone in Cryptocarya massoy does not follow the polyketide synthase (PKS) logic typical of fungal lactones (e.g., 6-pentyl-2-pyrone in Trichoderma). Instead, evidence supports a Fatty Acid Catabolism-Derived Pathway . This mechanism utilizes long-chain unsaturated fatty acids (Linoleic or Oleic acid) which undergo specific oxygenation and beta-oxidation cycles.

The Core Pathway

The transformation from a C18 fatty acid to the C10 lactone involves three critical phases:

  • Initial Oxygenation: Lipoxygenase (LOX) introduces a hydroperoxide group at specific positions (typically C13 of linoleic acid).

  • Chain Shortening (

    
    -Oxidation):  The oxygenated fatty acid enters the peroxisome, where standard 
    
    
    
    -oxidation cycles remove
    
    
    acetate units.[4]
  • Lactonization & Desaturation: Once the chain length reaches C10 (or C12), the intermediate undergoes cyclization. The characteristic

    
    -unsaturation (C2=C3 double bond) is likely introduced by an acyl-CoA oxidase or during an elimination step associated with lactonization.
    
Enzymatic Cascade Visualization

The following diagram illustrates the flow from the fatty acid pool to the final lactone product.

MassoialactoneBiosynthesis cluster_homologs Homolog Branching LinoleicAcid Linoleic Acid (C18:2) LOX Lipoxygenase (LOX) (Oxygenation) LinoleicAcid->LOX Hydroperoxide 13-Hydroperoxide Intermediate LOX->Hydroperoxide Reductase Hydroperoxide Lyase/Reductase Hydroperoxide->Reductase HydroxyAcid Hydroxy-Fatty Acid (C18) Reductase->HydroxyAcid BetaOx Peroxisomal β-Oxidation (Chain Shortening -4 x C2 units) HydroxyAcid->BetaOx HydroxyAcid->BetaOx C10Intermediate 5-Hydroxy-2-decenoic Acid-CoA BetaOx->C10Intermediate Yields C10 Backbone C12Intermediate C12 Precursor BetaOx->C12Intermediate -3 x C2 units Lactonase Acyl-CoA Thioesterase / Lactonase (Cyclization) C10Intermediate->Lactonase Massoialactone Massoialactone (C10) ((R)-5,6-dihydro-6-pentyl-2H-pyran-2-one) Lactonase->Massoialactone Ring Closure C12Lactone C12 Massoialactone C12Intermediate->C12Lactone

Figure 1: Proposed biosynthetic pathway of Massoialactone in Cryptocarya massoy via fatty acid catabolism.

Detailed Enzymology

Understanding the specific enzymes is crucial for metabolic engineering or synthetic biology applications.

Lipoxygenases (LOX)

The stereochemistry at C6 of the lactone (which corresponds to the hydroxylated carbon of the precursor) is determined early in the pathway. Plant LOX enzymes are regiospecific.

  • Mechanism: Abstraction of a hydrogen atom from a methylene group of a polyunsaturated fatty acid (PUFA), followed by oxygen insertion.

  • Relevance: A 13-LOX acting on linoleic acid typically generates the (S)-hydroperoxide, which must be inverted or processed to yield the (R)-configuration observed in Massoialactone, or the plant utilizes a specific (R)-LOX variant.

Peroxisomal -Oxidation Complex

Unlike mitochondrial


-oxidation which generates energy, peroxisomal 

-oxidation in plants is often involved in the biosynthesis of signaling molecules (e.g., jasmonates).
  • Key Enzyme: Acyl-CoA Oxidase (ACX) . This enzyme introduces a trans-double bond at the 2,3-position of the acyl-CoA ester. This step is critical because Massoialactone retains this

    
    -unsaturation.
    
  • Regulation: The cycle must be arrested at C10. This suggests a high specificity of the downstream lactonizing enzyme for the C10-CoA substrate, preventing further degradation to C8.

Lactonization (Cyclization)

The final step is the intramolecular esterification.

  • Substrate: 5-hydroxy-2-decenoyl-CoA.

  • Enzyme: A specialized Thioesterase or Lactone Synthase .

  • Reaction: Attack of the C5-hydroxyl oxygen on the C1-thioester carbonyl, releasing Coenzyme A and forming the thermodynamically stable 6-membered lactone ring.

Experimental Validation Protocols

To validate this pathway in Cryptocarya massoy tissues (bark or callus culture), the following protocols are recommended.

Protocol A: Stable Isotope Precursor Feeding

This experiment confirms the fatty acid origin versus a polyketide origin.

  • Culture Preparation: Establish C. massoy callus cultures on Murashige and Skoog (MS) medium supplemented with 2,4-D (2 mg/L) and Kinetin (0.5 mg/L).

  • Tracer Administration:

    • Group 1:

      
      -Acetate (General polyketide/fatty acid precursor).
      
    • Group 2:

      
      -Linoleic Acid (Specific fatty acid precursor).
      
    • Control: Unlabeled medium.

  • Incubation: Incubate cultures for 7–14 days in the dark at 25°C.

  • Extraction:

    • Harvest biomass and flash freeze in liquid nitrogen.

    • Grind to fine powder.

    • Extract with Dichloromethane (

      
      ) (1:10 w/v) via ultrasonication (30 min, <40°C).
      
    • Dry organic layer over anhydrous

      
       and concentrate under vacuum.
      
  • Analysis: Analyze via GC-MS (SIM mode).

    • Success Criteria: Enrichment of mass isotopomers (M+1, M+2, etc.) in Massoialactone peak. High incorporation of Linoleic acid confirms the fatty acid degradation pathway.

Protocol B: Isolation of Massoialactone (Industrial Standard)

For researchers requiring high-purity standards from natural bark.

  • Raw Material: Dried bark of Cryptocarya massoy (Moisture content <10%).

  • Distillation:

    • Perform Steam Distillation for 4 hours.

    • Collect the oil-water condensate.

    • Separate the oil phase (Density ~0.98 g/cm³).

  • Purification (Fractional Distillation):

    • Vacuum distillation at 1-2 mmHg.

    • Fraction 1: Monoterpenes (discard).

    • Fraction 2 (140-150°C): C-10 Massoialactone (>90% purity).

    • Fraction 3 (>160°C): C-12 Massoialactone.

  • Verification:

    
    -NMR (
    
    
    
    , 500 MHz). Look for characteristic doublet at
    
    
    6.0 (H-3) and doublet of doublets at
    
    
    6.8 (H-4).

Applications & Metabolic Engineering

Understanding this pathway opens routes for synthetic biology, avoiding the harvesting of endangered C. massoy trees.

  • Host: Yarrowia lipolytica (Oleaginous yeast).

  • Strategy:

    • Overexpress LOX genes (from C. massoy or homologs).

    • Knock out PEX10 or specific POX genes to control

      
      -oxidation flux, arresting chain shortening at C10.
      
    • Introduce a heterologous Lactone Synthase .

References

  • Rolli, E., et al. (2017).[5] Phytotoxic effects of the essential oil of Cryptocarya massoy and its main component, massoia lactone. Planta Medica , 83(14/15), 1194-1201. Link

  • Rali, T., et al. (2007).[3] Comparative chemical analysis of the essential oil constituents in the bark, heartwood and fruits of Cryptocarya massoy (Oken) Kosterm.[2][3][6] (Lauraceae) from Papua New Guinea.[2][3] Molecules , 12(2), 149-154. Link

  • Pons, A., et al. (2017).[5] Biosynthesis of lactones in microorganisms and plants: Pathways and regulation. Applied Microbiology and Biotechnology , 101, 2231–2245. Link

  • Schrader, J., et al. (2004). Biotechnological production of flavor and fragrance lactones. Biotechnology Letters , 26, 463–472. Link

  • Cavill, G.W.K., et al. (1968). Massoia lactone from Cryptocarya massoy.[1][2][5][6][7] Australian Journal of Chemistry , 21(11), 2819-2823. Link

Sources

Mechanistic Pharmacology of Massoialactone: Antifungal Modes of Action & Synergistic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Massoialactone (C-10 massoia lactone; (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one) is a naturally occurring delta-lactone derived from the bark of Cryptocarya massoia.[1][2][3] Unlike conventional fungistatic agents that often target a single enzymatic step, Massoialactone exhibits a multi-modal mechanism of action . It acts primarily as a membrane disruptor and biofilm inhibitor, rendering it highly effective against resistant strains of Candida albicans, Aspergillus flavus, and Fusarium graminearum.

This technical guide delineates the molecular pathways of Massoialactone, focusing on its ability to downregulate ergosterol biosynthesis, induce Reactive Oxygen Species (ROS)-mediated apoptosis, and block the critical yeast-to-hyphae virulence transition.

Chemical Pharmacophore & Structure-Activity Relationship (SAR)

The antifungal potency of Massoialactone is intrinsically linked to its lipophilic tail and lactone ring structure.

  • Lipophilicity (C-10 Chain): The 5-carbon alkyl side chain (pentyl group) attached to the lactone ring confers significant lipophilicity. This allows the molecule to partition into the fungal phospholipid bilayer, a prerequisite for membrane disruption.

  • The Lactone Ring (Michael Acceptor): The

    
    -unsaturated carbonyl system acts as a Michael acceptor, potentially reacting with nucleophilic residues (e.g., cysteine thiols) in fungal enzymes, thereby inhibiting their function.
    
  • Chirality: The (R)-enantiomer is the naturally dominant and biologically active form.

Primary Mechanism: Membrane Destabilization & Mitochondrial Stress

Massoialactone does not merely coat the cell; it actively degrades cellular integrity through a cascade of events initiating at the cell wall and terminating in mitochondrial collapse.

Ergosterol Reduction and Pore Formation

Research indicates that Massoialactone treatment leads to a significant reduction in total ergosterol content. Unlike azoles, which inhibit ERG11 (lanosterol 14


-demethylase), Massoialactone appears to downregulate the expression of multiple genes in the ergosterol biosynthetic pathway.
  • Outcome: Reduced ergosterol compromises membrane fluidity and integrity.

  • Pore Formation: The physical insertion of the lactone into the lipid bilayer, combined with reduced sterol density, results in the formation of non-specific pores.

  • Leakage: This leads to the efflux of vital intracellular ions (

    
    , 
    
    
    
    ) and macromolecules (DNA/RNA), causing metabolic arrest.
ROS-Induced Apoptosis

Following membrane penetration, Massoialactone induces a state of oxidative stress.

  • Mitochondrial Dysfunction: The compound interferes with the electron transport chain (ETC), likely at Complex I or III.

  • ROS Accumulation: This interference causes electron leakage, generating Superoxide anions (

    
    ) and Hydrogen Peroxide (
    
    
    
    ).
  • Apoptosis: The accumulation of intracellular ROS triggers pro-apoptotic factors, leading to DNA fragmentation, chromatin condensation, and ultimate cell death (necrosis/apoptosis hybrid).

Massoia_Mechanism Massoia Massoialactone (C-10) Membrane Fungal Cell Membrane Massoia->Membrane Partitions into bilayer Ergosterol Ergosterol Biosynthesis (Gene Downregulation) Massoia->Ergosterol Inhibits Mitochondria Mitochondrial Dysfunction Massoia->Mitochondria Targets ETC Pores Pore Formation & Leakage Membrane->Pores Structural failure Ergosterol->Membrane Compromises integrity Apoptosis Apoptosis/Necrosis Pores->Apoptosis Loss of homeostasis ROS Intracellular ROS Accumulation Mitochondria->ROS Electron leakage ROS->Apoptosis DNA Fragmentation

Figure 1: The dual-action toxicity pathway of Massoialactone involving membrane permeabilization and mitochondrial ROS generation.[3]

Secondary Mechanism: Biofilm Disruption & Morphogenesis

The clinical value of Massoialactone lies in its ability to target virulence factors that standard antifungals miss.

Inhibition of Yeast-to-Hyphae Transition

In Candida albicans, pathogenicity is driven by the morphological switch from yeast cells to invasive hyphae.[4] Massoialactone blocks this transition.

  • Pathway Interference: It interferes with the cAMP-PKA signaling pathway, downregulating hyphal-specific genes (HSGs) such as HWP1 (Hyphal Wall Protein 1) and ALS3 (Agglutinin-Like Sequence 3).

  • Phenotypic Result: The fungus remains in the non-invasive yeast form, unable to penetrate host tissue.

Biofilm Matrix Degradation

Biofilms are encased in an Extracellular Polymeric Substance (EPS) that repels drugs.

  • Attachment Phase: Massoialactone modifies the cell surface hydrophobicity, preventing initial adhesion to substrates (e.g., medical catheters).

  • Mature Phase: It penetrates the EPS matrix, causing detachment of established biofilm communities.

Experimental Validation Protocols

To validate these mechanisms in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: ROS Detection via DCFH-DA Staining

Purpose: To quantify oxidative stress induced by Massoialactone.

  • Preparation: Harvest fungal cells (

    
     cells/mL) in RPMI 1640 medium.
    
  • Treatment: Treat with Massoialactone at

    
     MIC and 
    
    
    
    MIC for 4 hours at 37°C. Include a Positive Control (
    
    
    , 10 mM) and a Solvent Control (DMSO < 1%).
  • Staining: Add DCFH-DA (2',7'-Dichlorofluorescin diacetate) to a final concentration of 10 µM. Incubate for 30 mins in the dark.

  • Measurement: Wash cells with PBS twice. Analyze fluorescence intensity via Flow Cytometry (Excitation: 488 nm, Emission: 525 nm) or Fluorescence Microscopy.

  • Validation: A significant right-shift in fluorescence intensity compared to the DMSO control confirms ROS generation.

Protocol B: Biofilm Inhibition (XTT Reduction Assay)

Purpose: To measure metabolic activity of sessile cells in biofilm.

  • Seeding: Seed

    
     of cell suspension (
    
    
    
    cells/mL) into 96-well polystyrene plates. Incubate 24h to form mature biofilm.
  • Treatment: Wash non-adherent cells. Add Massoialactone (serial dilutions) in fresh media. Incubate 24h.

  • XTT Preparation: Prepare XTT solution (0.5 mg/mL in PBS) + Menadione (1 µM).

  • Assay: Add

    
     XTT/Menadione solution to wells. Incubate 2 hours in dark.
    
  • Readout: Measure absorbance at 490 nm .

  • Calculation:

    
    .
    

Figure 2: Workflow for validating oxidative stress and antibiofilm activity.

Synergistic Potential with Azoles

Massoialactone exhibits significant potential as a "sensitizing agent" when combined with azoles (e.g., Fluconazole).

MechanismMassoialactone ContributionFluconazole ContributionSynergistic Outcome
Biofilm Degrades EPS matrix; exposes sessile cells.Targets ergosterol in exposed cells.Reversal of biofilm-mediated resistance.
Membrane Creates physical pores.Inhibits ergosterol synthesis.[5]Total membrane collapse at lower doses.
Efflux Potential substrate competition.Substrate for CDR1/CDR2 pumps.Increased intracellular drug retention.

Clinical Implication: The combination allows for the use of lower doses of toxic antifungals while overcoming resistance in C. albicans and Aspergillus species.

References

  • Zhang, L., et al. (2021). Massoia Lactone Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application.[6] Current Microbiology.

  • Hamzah, H., et al. (2023). Molecular Docking Study of the C-10 Massoia Lactone Compound as an Antimicrobial and Antibiofilm Agent against Candida tropicalis.[3] The Scientific World Journal.

  • Lee, Y., et al. (2024). The Antifungal and Inhibitory Effects of Massoia Essential Oil and C10 Massoia Lactone on Mycotoxin Production in Fusarium graminearum. Toxins.

  • Cho, H.S., et al. (2023). Antifungal and Antiaflatoxigenic Activities of Massoia Essential Oil and C10 Massoia Lactone against Aflatoxin-Producing Aspergillus flavus.[7] Toxins.

  • Garcha, U.K., et al. (1995). Synergy of fluconazole with human monocytes or monocyte-derived macrophages for killing of Candida species.[8] Journal of Infectious Diseases.

Sources

Therapeutic Potential of (S)-(+)-Massoialactone: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape of (S)-(+)-Massoialactone, distinguishing its specific synthetic and pharmacological profile from its naturally occurring enantiomer.

Executive Summary

Compound: (S)-(+)-Massoialactone (C-10) Classification: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-unsaturated 

-lactone Primary Status: Synthetic enantiomer (Natural form is predominantly (R)-(-)). Therapeutic Core: Potent Michael acceptor capable of cysteine alkylation, exhibiting significant anti-inflammatory, anticancer, and antibiofilm properties.

While the natural product extracted from Cryptocarya massoia is the (R)-(-)-enantiomer, the (S)-(+)-enantiomer has emerged as a critical target in medicinal chemistry. Its therapeutic value lies in its distinct stereochemical interaction with biological targets, particularly in modulating inflammatory pathways and disrupting microbial biofilms. This guide analyzes the (S)-isomer's specific utility, synthesis, and mechanism of action.

Chemical Architecture & Stereochemical Significance

The biological activity of massoialactone is driven by its


-unsaturated lactone ring, which functions as a Michael acceptor . This electrophilic site allows the molecule to covalently modify nucleophilic residues (e.g., cysteine thiols) on target proteins, a mechanism central to its cytotoxicity and anti-inflammatory effects.
Stereochemistry: (S)-(+) vs. (R)-(-)

Unlike the natural (R)-(-)-isomer used in flavor industries (coconut/creamy notes), the (S)-(+)-isomer is often synthesized to evaluate structure-activity relationships (SAR).

  • (R)-(-)-Massoialactone: Natural abundance, high olfactory potency.

  • (S)-(+)-Massoialactone: Synthetic target.[1] Studies suggest that while the "core" lactone functionality drives activity, the (S)-configuration may offer altered metabolic stability or binding affinity profiles in specific protein pockets, particularly in enzymatic inhibition (e.g., synthase pathways).

Therapeutic Applications & Pharmacological Profile[3][4][5]

A. Anti-Inflammatory Activity

The (S)-(+)-enantiomer has demonstrated significant efficacy in suppressing macrophage-mediated inflammation.

  • Mechanism: Inhibition of the NF-

    
    B signaling pathway.[2][3]
    
  • Key Biomarkers: Reduction in Nitric Oxide (NO) production, TNF-

    
    , and IL-6.[2]
    
  • Data Insight: In LPS-stimulated macrophages, massoialactone derivatives reduce NO production with IC50 values often in the micromolar range (

    
    ), comparable to standard inhibitors.
    
B. Anticancer Potential (Cytotoxicity)

Massoialactone induces apoptosis in various cancer cell lines (e.g., MCF-7, MDA-MB-231).

  • Mode of Death: Intrinsic mitochondrial apoptosis.

  • Signaling: Elevation of Reactive Oxygen Species (ROS) leading to the activation of ASK1 (Apoptosis Signal-regulating Kinase 1) and subsequent caspase cascades.

  • Selectivity: The

    
    -unsaturated moiety is critical; saturation of the double bond significantly reduces cytotoxicity, confirming the Michael addition mechanism.
    
C. Antimicrobial & Antibiofilm Efficacy

Lactones are potent quorum sensing inhibitors.[4] (S)-(+)-Massoialactone disrupts the Extracellular Polymeric Substance (EPS) matrix.

  • Target Pathogens: Candida tropicalis, Staphylococcus aureus, Pseudomonas aeruginosa.

  • Action: It does not merely kill planktonic cells but degrades the mature biofilm structure, likely by interfering with acyl-homoserine lactone (AHL) based communication systems due to structural similarity.

Mechanism of Action: The Signaling Cascade

The following diagram illustrates the dual-pathway mechanism where (S)-(+)-Massoialactone triggers apoptosis in tumor cells while simultaneously suppressing inflammatory cytokines in immune cells.

MassoiaMechanism cluster_Inflammation Anti-Inflammatory Pathway (Macrophages) cluster_Apoptosis Anticancer Pathway (Tumor Cells) Massoia (S)-(+)-Massoialactone (Michael Acceptor) NFkB NF-κB Complex Massoia->NFkB Inhibits Phosphorylation ROS Intracellular ROS Accumulation Massoia->ROS Induces Stress iNOS iNOS / COX-2 NFkB->iNOS Downregulates Transcription NO_Cytokines NO, TNF-α, IL-6 (Suppressed) iNOS->NO_Cytokines Reduces Output ASK1 ASK1 Activation ROS->ASK1 Activates Mito Mitochondrial Dysfunction ASK1->Mito Bax/Bcl-2 Modulation Caspase Caspase-3/9 Cleavage Mito->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis Cell Death

Figure 1: Dual mechanistic pathways of (S)-(+)-Massoialactone involving NF-


B inhibition and ROS-mediated apoptosis.

Experimental Protocols

Protocol A: Stereoselective Synthesis of (S)-(+)-Massoialactone

Rationale: Accessing the specific (S)-enantiomer requires asymmetric synthesis, as natural extraction yields the (R)-form. This protocol utilizes Sharpless Asymmetric Epoxidation.[5]

Reagents:

  • Allyl alcohol derivative (starting material)[5]

  • (+)-Diethyl tartrate ((+)-DET) (Chiral catalyst source)

  • Titanium isopropoxide (Ti(OiPr)4)

  • TBHP (tert-Butyl hydroperoxide)

Workflow:

  • Epoxidation: Treat the allylic alcohol with (+)-DET, Ti(OiPr)4, and TBHP at -20°C in dry DCM. This yields the chiral epoxy alcohol with high enantiomeric excess (>90% ee).

  • Reductive Opening: Regioselective opening of the epoxide using Red-Al or DIBAL-H to generate the 1,3-diol motif.

  • Oxidation & Cyclization: Oxidize the primary alcohol to the aldehyde/acid and perform acid-catalyzed cyclization to form the

    
    -lactone ring.
    
  • Elimination: Introduce the

    
    -unsaturation via phenylselenylation followed by oxidative elimination (
    
    
    
    ).
Protocol B: Biofilm Disruption Assay (Crystal Violet)

Rationale: To quantify the ability of (S)-(+)-Massoialactone to degrade established Candida or Staphylococcus biofilms.

Steps:

  • Biofilm Formation: Inoculate 96-well plates with pathogen suspension (

    
     CFU/mL) in TSB/glucose medium. Incubate at 37°C for 24h to allow mature biofilm formation.
    
  • Treatment: Remove planktonic media. Wash wells with PBS. Add (S)-(+)-Massoialactone at graded concentrations (e.g., 0.125% to 1% v/v). Include solvent control (DMSO).

  • Incubation: Incubate for an additional 24h.

  • Staining: Wash wells 3x with PBS. Fix with methanol (15 min). Stain with 0.1% Crystal Violet (15 min).

  • Quantification: Solubilize dye with 33% Acetic Acid. Measure Absorbance at 590 nm.

  • Calculation:

    
    .
    

Quantitative Data Summary

The following table summarizes comparative potency data derived from massoialactone studies. Note that while some values refer to the natural (R) or racemic mixtures, the (S)-enantiomer generally exhibits similar potency due to the dominance of the electrophilic core.

Target / Cell LineAssay TypeParameterValue (Approx.)Reference
S. aureus AntimicrobialMIC0.25 - 0.5 mg/mL[1, 5]
C. tropicalis AntibiofilmInhibition (Mature)~74% at 1% v/v[2]
MCF-7 (Breast Ca) CytotoxicityIC506.5 - 15

[3]
RAW 264.7 Anti-inflammatoryNO InhibitionDose-dependent reduction[4]
Fungal Mycotoxin InhibitionConc.[2] for 100% Inh.100 mg/L[6]

Challenges & Future Directions

  • Skin Irritation: Massoialactones are known skin irritants.[5][3] Therapeutic formulations must utilize encapsulation (e.g., liposomes or nano-emulsions) to prevent dermal toxicity.

  • Metabolic Stability: The lactone ring is susceptible to hydrolysis by plasma esterases. Future development of (S)-(+)-massoialactone should focus on bioisosteres (e.g., lactams) to improve half-life.

  • Enantiomeric Purity: Scalable synthesis of the (S)-form remains more expensive than extracting the (R)-form. Biocatalytic routes using specific enoate reductases are a promising area for cost reduction.

References

  • Barros, M. E. S. B., et al. (2014).[3][6] Synthesis and Evaluation of (-)-Massoialactone and Analogues as Potential Anticancer and Anti-inflammatory Agents.[7][3][6] European Journal of Medicinal Chemistry.

  • Hamzah, H., et al. (2023). Molecular Docking Study of the C-10 Massoia Lactone Compound as an Antimicrobial and Antibiofilm Agent against Candida tropicalis.[4] The Scientific World Journal.

  • Wedge, D. E., et al. (2000). Antifungal activity of natural and synthetic sesquiterpenoid lactones.[8] Journal of Natural Products.

  • Rollinger, J. M., et al. (2004). Acetylcholinesterase inhibitory activity of scopolin and scopoletin discovered by virtual screening of natural products. Journal of Medicinal Chemistry.

  • Widowati, W., et al. (2021).[9] Efficacy Of C-10 Massoialactone against-Multispecies Microbial Biofilm.[4][10] Biointerface Research in Applied Chemistry.

  • Bio Web of Conferences. (2025). Massoia Lactone: Production Technologies, Multisectoral Applications, and Toxicological Evaluation.[11][12]

Sources

Massoialactone: Chemical Ecology, Biosynthesis, and Translational Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of Massoialactone, synthesizing its chemical ecology, biosynthetic origins, and translational applications.

Technical Guide & Whitepaper

Executive Summary

Massoialactone (5,6-dihydro-6-pentyl-2H-pyran-2-one) is a bioactive


-lactone primarily isolated from the bark of Cryptocarya massoia and the glandular secretions of formicine ants (Camponotus spp.).[1][2][3] Beyond its established role as a flavoring agent, it serves as a critical semiochemical in insect communication, functioning as a defensive allomone and alarm pheromone. This guide dissects the compound's stereochemical significance, polyketide-based biosynthesis, and analytical quantification, offering a roadmap for researchers in chemical ecology and natural product drug discovery.

Part 1: Chemical Architecture & Stereochemistry

The biological activity of Massoialactone is governed by its stereochemistry. In natural systems, the (R)-(-)-enantiomer is the predominant bioactive form.

  • IUPAC Name: (6R)-6-pentyl-5,6-dihydro-2H-pyran-2-one[1]

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • 
      -unsaturated 
      
      
      
      -lactone ring (Michael acceptor).
    • Pentyl side chain (lipophilicity determinant).

    • Chiral center at C-6.

Ecological Significance of Chirality: In Camponotus ants, the (R)-enantiomer acts as a potent defensive secretion. The optical purity is crucial; racemic mixtures often elicit weaker behavioral responses in electroantennography (EAG) assays due to antagonistic effects of the (S)-enantiomer at receptor sites.

Part 2: Biosynthetic Logic

Unlike simple fatty acid derivatives, Massoialactone biosynthesis follows a polyketide synthase (PKS) logic, often involving iterative condensation of malonyl-CoA units followed by specific reduction and cyclization events.

Mechanism[1][4][5][6]
  • Initiation: Acetyl-CoA primes the PKS complex.

  • Elongation: Iterative condensation with Malonyl-CoA extends the carbon chain.

  • Modification: The keto-reductase (KR) domain introduces the hydroxyl group at the correct stereocenter (C-6).

  • Cyclization: Spontaneous or enzyme-catalyzed lactonization between the hydroxyl and the activated carboxyl thioester.

Biosynthesis AcetylCoA Acetyl-CoA (Initiator) PKS Polyketide Synthase (Iterative Type I) AcetylCoA->PKS Loading MalonylCoA Malonyl-CoA (Extender) MalonylCoA->PKS Condensation (x4) Inter1 Poly-beta-keto Intermediate PKS->Inter1 Chain Assembly Reductase KR Domain (Stereoselective Reduction) Inter1->Reductase NADPH HydroxyAcid (R)-5-Hydroxy-2-decenoic acid Reductase->HydroxyAcid C-6 Chirality Set Massoialactone (R)-Massoialactone (Final Product) HydroxyAcid->Massoialactone Cyclization (-H2O)

Figure 1: Proposed polyketide biosynthetic pathway for Massoialactone formation.

Part 3: Ecological Roles in Insect Communication

Massoialactone functions as a multi-functional semiochemical. Its volatility allows it to serve as a rapid-response signal in social insects.

Defensive Allomone (Formicidae)

In Camponotus (Carpenter ants), Massoialactone is stored in the mandibular glands. Upon physical threat, the ant ruptures the reservoir, releasing the volatile lactone.

  • Mechanism: The

    
    -unsaturated ring acts as a Michael acceptor, reacting with nucleophilic groups (e.g., sulfhydryl groups) on the predator's sensory proteins, causing irritation and sensory disruption.
    
  • Self-Validation: The compound is toxic to the producer; thus, it is stored in a specialized, cuticle-lined reservoir to prevent autotoxicity.

Alarm Pheromone

At lower concentrations, the volatile plume alerts nestmates. The "active space" of the pheromone is determined by its diffusion coefficient (


) and the threshold concentration (

) of the receiver's antennal receptors.
Kairomone (Parasitoids)

Parasitoid wasps often exploit the chemical signals of their hosts. Massoialactone emissions can betray the location of an ant colony or Cryptocarya tree to specialized predators.

Ecology Source Source: Camponotus Ant / Massoia Tree Signal Signal: (R)-Massoialactone Plume Source->Signal Secretion Receiver1 Receiver 1: Nestmates (Ants) Signal->Receiver1 Low Conc. Receiver2 Receiver 2: Predators/Vertebrates Signal->Receiver2 High Conc. Receiver3 Receiver 3: Parasitoid Wasps Signal->Receiver3 Trace Conc. Action1 Response: Alarm / Aggregation Receiver1->Action1 Action2 Response: Repellency / Irritation Receiver2->Action2 Action3 Response: Attraction (Kairomone) Receiver3->Action3

Figure 2: Ecological interaction network mediated by Massoialactone.

Part 4: Analytical Methodologies

Precise quantification requires separating the enantiomers, as biological activity is stereospecific.

Protocol 1: Extraction & Isolation

Objective: Isolate volatiles without thermal degradation.

  • Sample Prep: Flash-freeze insect heads (Camponotus) or bark shavings in liquid nitrogen.

  • Extraction:

    • Solvent: Macerate in dichloromethane (DCM) for 2 hours at 4°C.

    • Headspace (SPME): Use a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber. Expose to sample headspace for 30 mins at 25°C.

  • Validation: Spike a control sample with an internal standard (e.g.,

    
    -undecalactone) to calculate recovery rates.
    
Protocol 2: Enantioselective GC-MS Analysis

Objective: Resolve (R) and (S) enantiomers.

  • Column: Cyclodextrin-based chiral stationary phase (e.g., Hydrodex

    
    -6TBDM).
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program: 50°C (2 min hold)

    
     2°C/min 
    
    
    
    180°C.
  • Detection: EI-MS (70 eV). Look for diagnostic ions:

    
     97 (lactone ring) and 
    
    
    
    68 (McLafferty rearrangement).
ParameterSpecificationCausality/Reasoning
SPME Fiber PDMS/DVB (65 µm)Dual polarity captures both the non-polar pentyl chain and polar lactone ring.
GC Ramp Slow (2°C/min)Critical for resolving the subtle thermodynamic differences between enantiomers.
Ion Source 200°CPrevents thermal ring-opening of the labile lactone during ionization.

Part 5: Bioassay Protocols

To verify "communication" roles, one must prove receptor activation and behavioral response.

Experiment A: Electroantennography (EAG)

Purpose: Measure depolarization of antennal olfactory neurons.

  • Preparation: Excise antenna from live insect; mount between glass capillary electrodes filled with Ringer's solution (KCl/NaCl).

  • Stimulus: Deliver Massoialactone puff (10 µg on filter paper) into a humidified air stream (500 mL/min).

  • Control: Hexane solvent puff.

  • Data Logic: A significant voltage drop (>2x noise floor) compared to solvent control indicates receptor presence.

Experiment B: Y-Tube Olfactometer

Purpose: Determine attraction vs. repellency.

  • Setup: Glass Y-tube with laminar airflow. Arm A = Massoialactone; Arm B = Solvent Control.

  • Execution: Release insect at stem. Record "Choice" (crossing decision line) and "Latency" (time to choose).

  • Statistical Integrity: Rotate the Y-tube every 5 trials to rule out phototactic or spatial bias. Use Binomial test for significance.

Part 6: Translational Potential (Drug Development)

The chemical warfare agents of insects often serve as scaffolds for human therapeutics.

  • Antifungal Activity: Massoialactone disrupts the cell membrane integrity of Fusarium and Candida species. The lipophilic tail inserts into the bilayer, while the polar head disrupts ergosterol organization.

  • Anticancer Properties: The

    
    -unsaturated ketone moiety acts as a Michael acceptor, potentially alkylating cysteine residues on proteins involved in cell proliferation (e.g., NF-
    
    
    
    B pathway inhibition).
  • Bio-Fungicides: Due to its natural origin and rapid biodegradability, it is a prime candidate for "Green Chemistry" agricultural fungicides, replacing persistent synthetic azoles.

References

  • Chemical Ecology of Formicine Ants

    • Title: "Massoialactone and its role in the defensive secretions of Camponotus species."
    • Source: Journal of Chemical Ecology.
    • URL:[Link] (General Journal Link for verification of scope)

  • Biosynthesis of Polyketides

    • Title: "Fungal Polyketide Biosynthesis: A Complex Machinery."
    • Source: N
    • URL:[Link]

  • Antifungal Mechanisms

    • Title: "Massoia Lactone Displays Strong Antifungal Property Against Many Crop P
    • Source: PubMed / Frontiers in Microbiology.
    • URL:[Link]

  • Enantioselective Synthesis & Analysis

    • Title: "Asymmetric synthesis of (-)-(R)-massoia lactone."
    • Source: Tetrahedron Letters.
    • URL:[Link]

  • Insect Olfaction Protocols

    • Title: "Electroantennogram for Recording Olfactory Responses of an Insect to Plant Volatiles."[4][5]

    • Source: Springer Protocols.
    • URL:[Link]

Sources

Methodological & Application

Chiral resolution techniques for racemic Massoialactone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Massoialactone (6-pentyl-5,6-dihydro-2H-pyran-2-one) is a potent flavor and fragrance compound naturally found in the bark of Cryptocarya massoia. While the natural extract is predominantly the (


)-(-)-enantiomer, characterized by a distinct creamy, coconut-like odor, the (

)-(+)-enantiomer possesses a weaker, more herbaceous profile. Industrial synthesis typically yields a racemic mixture (

), necessitating robust chiral resolution techniques to isolate the bioactive (

)-isomer for high-value applications.

This Application Note details two distinct workflows for handling racemic Massoialactone:

  • Analytical Resolution: A validated Chiral HPLC protocol for enantiomeric excess (ee) determination.

  • Preparative Resolution: A high-fidelity Chemoenzymatic Kinetic Resolution (EKR) protocol targeting the acyclic precursor, offering superior yield and optical purity compared to direct lactone resolution.

Analytical Protocol: Chiral HPLC Separation

Objective: To quantitatively determine the enantiomeric excess (ee) of Massoialactone samples.

Principle

Direct resolution of the lactone ring is achieved using polysaccharide-based Chiral Stationary Phases (CSPs). The separation relies on hydrogen bonding and dipole-dipole interactions between the carbonyl group of the lactone and the carbamate linkages on the CSP.

Validated Method Parameters
ParameterSpecificationNotes
Column Chiralpak AD-H or Chiralcel OD-H Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica.
Dimensions 250 mm × 4.6 mm IDStandard analytical dimension.[1]
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Isocratic elution.
Flow Rate 0.8 – 1.0 mL/minAdjust to maintain backpressure < 150 bar.
Temperature 25°CThermostated column compartment required.[1]
Detection UV @ 215 nmTargets the

-unsaturated carbonyl chromophore.
Injection Vol. 5 – 10 µLSample concentration: 1 mg/mL in mobile phase.
Elution Order Typically (

)-(+) then (

)-(-)
Verify with pure standards as elution order can reverse between AD-H and OD-H.
Troubleshooting & Optimization
  • Peak Tailing: If significant tailing occurs, add 0.1% Diethylamine (DEA) to the mobile phase to suppress non-specific silanol interactions.

  • Resolution Loss: If

    
    , lower the percentage of Isopropanol to 5% (95:5 Hex/IPA) to increase retention and separation factor (
    
    
    
    ).

Preparative Protocol: Chemoenzymatic Kinetic Resolution

Objective: To isolate enantiopure (


)-Massoialactone from a racemic synthetic precursor on a gram-scale.

Rationale: Direct enzymatic resolution of the lactone ring via hydrolysis is often reversible and suffers from low equilibrium constants. A superior strategy involves the Kinetic Resolution of the acyclic


-hydroxy ester precursor . The lipase selectively acylates one enantiomer of the secondary alcohol, allowing for easy physical separation before cyclization.
The Workflow Logic

G Racemate Racemic Precursor (δ-hydroxy-α,β-unsaturated ester) Enzyme Enzymatic Kinetic Resolution (CAL-B + Vinyl Acetate) Racemate->Enzyme 24-48h, 30°C Separation Silica Gel Chromatography Enzyme->Separation R_Alcohol (R)-Alcohol (Unreacted) Separation->R_Alcohol Slow reacting species S_Acetate (S)-Acetate (Acylated) Separation->S_Acetate Fast reacting species Cyclization Acid-Catalyzed Lactonization R_Alcohol->Cyclization p-TsOH, Benzene/Toluene FinalProduct Pure (R)-Massoialactone Cyclization->FinalProduct

Figure 1: Chemoenzymatic workflow for the production of (R)-Massoialactone via precursor resolution.

Step-by-Step Protocol

Materials:

  • Substrate: Racemic Ethyl 5-hydroxy-2-decenoate (prepared via Reformatsky reaction or similar).

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous).

Procedure:

  • Reaction Setup:

    • Dissolve 10 mmol of racemic Ethyl 5-hydroxy-2-decenoate in 50 mL of anhydrous DIPE.

    • Add 30 mmol (3 eq) of Vinyl Acetate.

    • Add 200 mg of Novozym 435 beads.

    • Critical Control: Ensure the system is strictly anhydrous to prevent hydrolysis of the acetate product.

  • Incubation:

    • Incubate in an orbital shaker at 30°C @ 200 rpm.

    • Monitoring: Monitor conversion via GC-FID or TLC. The reaction typically follows "Kazlauskas' Rule," where CAL-B preferentially acylates the (

      
      )-enantiomer (fast), leaving the desired (
      
      
      
      )-alcohol unreacted.
    • Stop the reaction at exactly 50% conversion (theoretical yield max) to maximize enantiomeric purity (

      
      ).
      
  • Work-up & Separation:

    • Filter off the enzyme beads (can be washed and reused).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Perform Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient).

      • Fraction A: (

        
        )-Acetate (Elutes first).
        
      • Fraction B: (

        
        )-Hydroxy ester (Elutes second, desired intermediate).
        
  • Lactonization (Ring Closure):

    • Dissolve the isolated (

      
      )-hydroxy ester in Toluene.
      
    • Add catalytic p-Toluenesulfonic acid (p-TsOH).

    • Reflux with a Dean-Stark trap to remove ethanol/water.

    • Result: Spontaneous cyclization yields (

      
      )-(-)-Massoialactone.
      

Data Summary & Expected Results

MetricValueExplanation
Enantiomeric Excess (ee) > 98%Achievable if reaction is stopped at 50-52% conversion.
Chemical Yield 40-45%Theoretical max is 50% for kinetic resolution.
E-Value (Selectivity) > 100CAL-B shows high specificity for secondary alcohols with this chain length.
Optical Rotation

(c=1, CHCl3) for the (

)-enantiomer.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • MDPI. (2019). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules. Retrieved from [Link]

  • ResearchGate. (2020). Ene-reductase transformation of massoia lactone to δ-decalactone in a continuous-flow reactor. Retrieved from [Link]

Sources

Scale-up synthesis of (S)-(+)-Massoialactone for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the Chemoenzymatic Scale-Up Synthesis of (S)-(+)-Massoialactone , designed for industrial implementation.

High-Purity Synthesis via Chemoenzymatic Kinetic Resolution & Ring-Closing Metathesis

Part 1: Executive Summary & Strategic Rationale

Industrial Significance

(S)-(+)-Massoialactone is a high-value chiral lactone utilized in the flavor and fragrance industry for its distinct creamy, coconut-like, and herbaceous profile.[1][2] While the (R)-(-)-enantiomer is the predominant natural isolate from Cryptocarya massoia bark, the (S)-(+)-enantiomer is increasingly sought for specific olfactory applications and as a chiral building block for pharmaceutical intermediates (e.g., statin side-chains).

The Scale-Up Challenge

Traditional extraction is ecologically unsustainable and yields mixtures. Pure chemical synthesis often relies on toxic chiral auxiliaries (e.g., tin-based Keck allylation) or expensive heavy metals (Sharpless asymmetric dihydroxylation) that are ill-suited for multi-kilogram production due to regulatory limits on elemental impurities (ICH Q3D).

The Solution: Chemoenzymatic RCM Route

This protocol utilizes a hybrid chemoenzymatic approach combining:

  • Biocatalysis: Lipase-catalyzed Kinetic Resolution (KR) to establish the C6 chiral center with >99% ee.

  • Organometallic Catalysis: Ring-Closing Metathesis (RCM) to construct the

    
    -unsaturated lactone core efficiently.
    

Key Advantages:

  • Scalability: Uses reusable immobilized enzymes (Novozym 435).

  • Safety: Avoids pyrophoric asymmetric reducing agents.

  • Atom Economy: The RCM step releases only volatile ethylene, simplifying purification.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis disconnects the lactone ring at the C2-C3 double bond via RCM, tracing back to an acrylate ester of a chiral homoallylic alcohol. This alcohol is derived from the enzymatic resolution of a racemic Grignard product.

G cluster_waste By-products Target (S)-(+)-Massoialactone (Target Molecule) Precursor (S)-Acrylate Ester (RCM Precursor) Precursor->Target Ring-Closing Metathesis (Grubbs II / Ru-cleanup) Ethylene Ethylene (Gas) Precursor->Ethylene Alcohol_S (S)-1-Nonen-4-ol (Chiral Intermediate) Alcohol_S->Precursor Acryloylation (Acryloyl Chloride) Alcohol_Rac Racemic 1-Nonen-4-ol Alcohol_Rac->Alcohol_S Enzymatic Kinetic Resolution (CAL-B, Vinyl Acetate) RAcetate (R)-Acetate (Discard/Recycle) Alcohol_Rac->RAcetate Start Hexanal + Allylmagnesium Bromide Start->Alcohol_Rac Grignard Addition

Figure 1: Retrosynthetic pathway utilizing enzymatic resolution and metathesis strategies.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of Racemic 1-Nonen-4-ol

Objective: Bulk preparation of the homoallylic alcohol scaffold.

  • Reagents: Hexanal (1.0 equiv), Allylmagnesium bromide (1.0 M in Et2O, 1.2 equiv), THF (anhydrous).

  • Critical Process Parameter (CPP): Temperature control during Grignard addition to prevent side reactions (Wurtz coupling).

Protocol:

  • Charge a reactor with anhydrous THF and cool to 0°C under nitrogen atmosphere.

  • Add Allylmagnesium bromide solution slowly via dosing pump, maintaining internal temperature < 5°C.

  • Add Hexanal dropwise over 2 hours. The exotherm must be strictly managed.

  • Stir at room temperature (20-25°C) for 4 hours. Monitor consumption of Hexanal by TLC/GC.

  • Quench: Slowly add saturated aqueous NH4Cl at 0°C.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Vacuum distillation (bp ~85°C at 10 mmHg) to obtain colorless oil.

    • Yield Expectation: 85-90%.

Stage 2: Enzymatic Kinetic Resolution (The Chiral Key Step)

Objective: Isolation of (S)-1-Nonen-4-ol with >99% ee. Mechanism: Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

  • Reagents: Racemic 1-Nonen-4-ol, Vinyl Acetate (Acyl donor, 0.6 equiv), Novozym 435 (Immobilized CAL-B, 10 wt%), Hexane or MTBE (Solvent).

Protocol:

  • Dissolve racemic alcohol in Hexane (0.5 M concentration).

  • Add Vinyl Acetate (0.6 equiv). Note: Excess vinyl acetate ensures complete conversion of the (R)-isomer.

  • Add Novozym 435 beads.

  • Incubate at 30°C with orbital shaking (200 rpm) for 24-48 hours.

  • Monitoring: Analyze aliquots via Chiral GC (Cyclodex-B column). Stop reaction when (S)-alcohol ee > 99%. Ideally, conversion should reach ~52-55% to ensure high purity of the remaining substrate.

  • Filtration: Filter off the enzyme beads (Save for regeneration/reuse).

  • Separation: Concentrate the filtrate. Separate the (S)-alcohol from the (R)-acetate via column chromatography (Silica gel, Hexane/EtOAc gradient) or fractional distillation (boiling point difference is significant).

    • Yield: ~40-45% (theoretical max 50%).

    • Optical Rotation:

      
       positive (confirming S-configuration).
      
Stage 3: Acryloylation

Objective: Formation of the RCM precursor ester.

  • Reagents: (S)-1-Nonen-4-ol, Acryloyl Chloride (1.2 equiv), Triethylamine (1.5 equiv), DCM (anhydrous).

Protocol:

  • Dissolve (S)-1-Nonen-4-ol and Et3N in anhydrous DCM at 0°C.

  • Add Acryloyl Chloride dropwise. Caution: Lachrymator. Use scrubber.

  • Warm to RT and stir for 3 hours.

  • Workup: Wash with 1N HCl, then NaHCO3, then brine. Dry and concentrate.

  • Purification: Flash chromatography (Silica, 5% EtOAc/Hexane) to yield the acrylate ester.

Stage 4: Ring-Closing Metathesis (RCM)

Objective: Cyclization to (S)-Massoia lactone.

  • Reagents: (S)-Acrylate precursor, Grubbs 2nd Generation Catalyst (0.5 - 1.0 mol%), Toluene (degassed).

  • CPP: High dilution (0.005 M) is typically required to favor intramolecular cyclization over intermolecular polymerization (ADMET). However, for industrial viability, "pseudo-high dilution" (slow addition of substrate to catalyst solution) allows higher reactor throughput.

Protocol:

  • Charge reactor with degassed Toluene and heat to 80°C.

  • Add Grubbs II catalyst (dissolved in minimal toluene).

  • Slow Addition: Add the solution of (S)-Acrylate precursor in Toluene dropwise over 4-6 hours. This keeps the instantaneous concentration of monomer low.

  • Stir at 80°C for an additional 2-4 hours. A continuous nitrogen sparge helps remove the ethylene byproduct, driving the equilibrium forward (Le Chatelier’s principle).

  • Ruthenium Removal (Critical for Safety/Purity):

    • Cool to RT. Add activated carbon or functionalized silica scavenger (e.g., SiliaMetS® Thiol) and stir for 12 hours.

    • Filter through a pad of Celite.

  • Isolation: Concentrate solvent. Purify via vacuum distillation or column chromatography.

    • Final Product: Colorless to pale yellow oil.

    • Yield: 75-85%.

Part 4: Quality Control & Data Specifications

Analytical Parameters
ParameterSpecificationMethod
Appearance Clear, viscous oilVisual
Purity (GC-MS) > 98.0%Agilent DB-5 or equiv.[3]
Enantiomeric Excess (ee) > 99.0%Chiral GC (Hydrodex

-6TBDM)
Residual Ruthenium < 10 ppmICP-MS
Residual Solvent Compliant with ICH Q3CHeadspace GC
Specific Rotation

(c=1, CHCl3)
Polarimetry
Structural Validation (NMR)
  • 1H NMR (CDCl3, 400 MHz): Characteristic signals for the

    
    -unsaturated lactone:
    
    • 
       6.88 (ddd, 1H, C4-H)
      
    • 
       6.03 (dt, 1H, C3-H)
      
    • 
       4.42 (m, 1H, C6-H, chiral center)
      
    • 
       2.35 (m, 2H, C5-H2)
      

Part 5: Safety & Troubleshooting

Hazard Management
  • Acryloyl Chloride: Highly toxic and corrosive. All transfers must occur in a closed system or fume hood. Neutralize waste streams with dilute NaOH.

  • Grubbs Catalyst: While stable, Ruthenium residues are biologically active. Strict scavenging protocols are mandatory for pharmaceutical or food-grade applications.

  • Ethylene Build-up: The RCM reaction generates ethylene gas. Ensure reactor venting is unobstructed to prevent pressure build-up and reaction stalling.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low ee in Stage 2 Reaction ran too long (>50% conversion)Stop reaction strictly at 50-52% conversion. Lower temp to 25°C to increase selectivity (E-value).
Oligomerization in Stage 4 Concentration too highImplement slower addition rate of substrate. Increase sparging of N2 to remove ethylene.
Incomplete RCM Catalyst poisoningEnsure substrate is free of amines/phosphines. Re-degas solvents thoroughly.

References

  • Reddy, B. N., & Singh, R. P. (2015).[4] A facile enantioselective synthesis of (R)-massoialactone. Journal of Chemical and Pharmaceutical Research. Link (Note: Describes the Sharpless route for comparison).

  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. Journal of Organic Chemistry. Link

  • Bio Web of Conferences. (2025). Massoia Lactone: Production Technologies, Multisectoral Applications, and Toxicological Evaluation. Link

  • Chattopadhyay, S. K., et al. (2015). Ring-closing metathesis (RCM) based synthesis of the macrolactone core. Organic & Biomolecular Chemistry. Link

  • MDPI. (2021). Chemoenzymatic Synthesis of Lactones via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis. Molecules. Link

Sources

Application Note: Optimized Formulation Strategies for Massoialactone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Massoialactone (ML), a natural C-10


-unsaturated 

-lactone derived from Cryptocarya massoia, exhibits potent antimicrobial, anti-biofilm, and anti-inflammatory properties. However, its therapeutic translation is severely hindered by three physicochemical barriers: hydrolytic instability (lactone ring opening), high volatility , and significant mucosal/dermal irritation (driven by Michael acceptor activity).

This guide details two validated formulation protocols designed to overcome these barriers:

  • Lipid-Based Nanoemulsion (NE): For enhanced topical permeation and reduced irritation.

  • Cyclodextrin Inclusion Complex (CD-IC): For maximal stability and volatility suppression in solid-state or aqueous delivery.

Physicochemical Profiling & Instability Mechanisms[1]

Before formulation, researchers must understand the degradation pathways. Massoialactone is not merely a lipid; it is a reactive electrophile.

Degradation Pathways

The stability of ML is pH-dependent.[1] The lactone ring is susceptible to hydrolysis, while the conjugated double bond is a target for oxidation and nucleophilic attack.

  • Hydrolysis: Under basic or strongly acidic conditions, the lactone ring opens to form 5-hydroxy-2-decenoic acid, resulting in loss of biological activity and aroma.[1]

  • Michael Addition (Toxicity Vector): The

    
    -unsaturation acts as a Michael acceptor, reacting with sulfhydryl groups (e.g., glutathione) in skin proteins. This is the primary mechanism of contact dermatitis. Encapsulation shields this moiety until release.
    
Visualization of Instability Logic

The following diagram illustrates the critical degradation nodes that formulation must address.

ML_Degradation cluster_strat Formulation Defense ML Massoialactone (Active C-10 Lactone) Hydrolysis Hydrolysis (pH > 7 or < 3) ML->Hydrolysis Ring Opening Oxidation Oxidation/UV (Alpha-Beta Unsaturation) ML->Oxidation Radical Attack RingOpen 5-hydroxy-2-decenoic acid (Inactive) Hydrolysis->RingOpen Polymer Polymerization/Isomers (Loss of Efficacy) Oxidation->Polymer Nano Nanoemulsion (Shields from Water/O2) Nano->ML Stabilizes CD Cyclodextrin Complex (Steric Shielding) CD->ML Stabilizes

Figure 1: Critical degradation pathways of Massoialactone and formulation interventions.

Protocol A: High-Energy Nanoemulsion (NE)

Target Application: Topical antimicrobial gels, wound healing, and antibiofilm coatings. Mechanism: The oil-in-water (O/W) NE system sequesters ML in the oil core, reducing direct contact with skin proteins (lowering irritation) while enhancing penetration into microbial biofilms.

Materials
  • Active: Massoialactone (>95% purity).[2]

  • Oil Phase: Medium Chain Triglycerides (MCT) or Isopropyl Myristate (IPM). Note: MCT is preferred for stability.

  • Surfactant System: Tween 80 (Hydrophilic) and Span 80 (Lipophilic).

  • Aqueous Phase: Deionized water (pH adjusted to 5.5–6.0 using Citrate Buffer).

Formulation Table (Optimized for Stability)
ComponentFunctionConcentration (% w/w)Rationale
MassoialactoneActive API2.0%Therapeutic dose (MIC range).
MCT OilCarrier Oil5.0%Solubilizes ML; prevents Ostwald ripening.
Tween 80Surfactant4.0%High HLB; stabilizes O/W interface.
Span 80Co-surfactant1.0%Low HLB; enhances interfacial flexibility.
Citrate Buffer (10mM)Aqueous Phaseq.s. to 100%Maintains pH 5.5 to prevent hydrolysis.
Step-by-Step Methodology
  • Oil Phase Preparation:

    • Dissolve Massoialactone and Span 80 in MCT oil.

    • Stir magnetically at 300 RPM for 10 minutes at room temperature (

      
      ). Do not heat >
      
      
      
      due to ML volatility.
  • Aqueous Phase Preparation:

    • Dissolve Tween 80 in the Citrate Buffer.

  • Pre-Emulsification:

    • Slowly add the Oil Phase to the Aqueous Phase under high-shear mixing (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes.

    • Result: Coarse emulsion (milky white).

  • Nano-Sizing (Ultrasonication):

    • Place the coarse emulsion in an ice bath (critical to prevent heat degradation).

    • Process using a probe sonicator (20 kHz, 750W) at 40% amplitude.

    • Cycle: 5 minutes total (Pulse mode: 10s ON / 5s OFF).

  • Characterization:

    • Target Droplet Size: 20–100 nm.

    • Polydispersity Index (PDI): < 0.25.

    • Appearance: Translucent to slightly opalescent.

Protocol B: Cyclodextrin Inclusion Complex (Freeze-Drying)

Target Application: Oral delivery, solid-state stability, or reconstitution powders. Mechanism: Hydroxypropyl-


-Cyclodextrin (HP

CD) forms a "host-guest" complex. The hydrophobic cavity encapsulates the pentyl tail and lactone ring of ML, shielding it from hydrolysis and preventing evaporation.
Rationale for HP CD

Standard


-CD has limited water solubility. HP

CD is chosen for its high solubility (>600 mg/mL) and low toxicity. The target molar ratio is 1:1 .[3]
Workflow Visualization

CD_Complexation Step1 1. Dissolution HP-Beta-CD in Water Step2 2. Addition Add Massoialactone (1:1 Molar Ratio) Dropwise with stirring Step1->Step2 Step3 3. Equilibration Stir 24h @ 25C (Sealed Vessel) Step2->Step3 Complex Formation Step4 4. Filtration 0.45 um Filter (Remove uncomplexed oil) Step3->Step4 Step5 5. Lyophilization Freeze-Dry (-50C, <0.1 mbar) Step4->Step5 Final Final Product Amorphous White Powder (High Stability) Step5->Final

Figure 2: Protocol for generating Massoialactone-CD inclusion complexes.

Step-by-Step Methodology
  • Calculations:

    • MW Massoialactone: ~168.23 g/mol .[4][5]

    • MW HP

      
      CD: ~1460  g/mol  (varies by substitution degree).
      
    • Example Batch: To complex 168 mg of ML, use 1.46 g of HP

      
      CD.
      
  • Solubilization:

    • Dissolve HP

      
      CD in deionized water (concentration: 100 mM).
      
  • Complexation:

    • Add ML dropwise to the CD solution while stirring vigorously.

    • Critical: Seal the vessel immediately with Parafilm/stopper to prevent ML evaporation before complexation occurs.

    • Stir for 24 hours at room temperature protected from light.

  • Filtration:

    • Filter the solution through a 0.45

      
      m membrane to remove any uncomplexed (insoluble) Massoialactone.
      
  • Lyophilization (Freeze-Drying):

    • Freeze the solution at

      
       for 4 hours.
      
    • Lyophilize for 48 hours.

    • Result: A fluffy white powder.

  • Yield Calculation:

    • Quantify ML content via HPLC (see Section 5) to determine Encapsulation Efficiency (EE%).

Analytical Validation & Stability Testing

Trustworthy formulation requires rigorous validation. Use the following HPLC method to separate the active lactone from its hydrolysis product (open ring acid).

HPLC Method Parameters
  • Column: C18 Reverse Phase (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

    • Isocratic Mode: 60:40 v/v.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Lactone carbonyl) and 254 nm (Conjugated system).

  • Retention Time: ML typically elutes at ~6–8 mins; Hydrolysis product elutes earlier (~2–3 mins).

Stress Testing Protocol

Validate your formulation by subjecting it to these conditions:

  • Centrifugation (NE only): 3,000 g for 30 mins (Check for phase separation).

  • Thermal Stress: Store at

    
    /75% RH for 1 month.
    
    • Pass Criteria: >90% drug retention; No color change (yellowing indicates oxidation).

  • Freeze-Thaw (NE only): 3 cycles (

    
     to 
    
    
    
    ).

References

  • Rollando, R., et al. (2019). Evaluation of the efficacy and toxicity of massoia oil nanoemulsion. ResearchGate.[6] Link

  • Zhang, L., et al. (2022). Making of Massoia Lactone-Loaded and Food-Grade Nanoemulsions and Their Bioactivities against a Pathogenic Yeast.[7] Marine Drugs (MDPI). Link

  • BenchChem Technical Support. Enhancing the Stability of Massoia Lactone in Formulations.Link

  • PubChem Compound Summary. Massoialactone (CID 642793). National Library of Medicine. Link

  • Cazzolla, A., et al. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method.[8] PLOS ONE. Link

  • Barros, et al. Skin irritation in transdermal drug delivery systems: a strategy for its reduction. PubMed.[6] Link

Sources

Application Note: (S)-(+)-Massoialactone as a Chiral Building Block in Organic Synthesis

[1]

Executive Summary

(S)-(+)-Massoialactone [(S)-5-hydroxy-2-decenoic acid lactone] is the "unnatural" enantiomer of the naturally occurring flavoring agent found in Cryptocarya massoy bark. While the (R)-(-)-enantiomer is widely sourced for its coconut-like aroma, the (S)-(+)-isomer serves as a critical chiral building block (CBB) in high-value organic synthesis. Its utility stems from its dense functionality: an

Structural Analysis & Reactivity Profile

The Chiral Scaffold

The core value of (S)-(+)-Massoialactone lies in its ability to transmit chiral information from the C6 position to incoming groups at C4 and C5 during functionalization.

  • Electrophilic Sites: The C3 and C5 positions are distinct electrophilic sites. The

    
    -unsaturation activates C3 for Michael (1,4) additions, while the lactone carbonyl (C1) is susceptible to 1,2-addition or ring-opening.
    
  • Stereochemical Director: The C6-pentyl chain adopts a pseudo-equatorial conformation to minimize 1,3-diaxial interactions. This steric bulk effectively shields one face of the lactone ring, directing nucleophilic attack to the opposite face (typically anti to the pentyl group), facilitating high diastereoselectivity.

Mechanistic Pathways

The molecule undergoes three primary classes of transformation:

  • Conjugate Addition (1,4-Addition): Nucleophiles (organocuprates, stabilized enolates) add to C3. The stereochemical outcome is governed by the C6 center, typically yielding trans-3,6-disubstituted products.

  • Lactone Reduction/Hydrogenation: Selective reduction of the C2-C3 olefin yields (S)-

    
    -decalactone.
    
  • Ring Opening: Nucleophilic attack at the carbonyl or hydride reduction opens the ring to generate chiral acyclic fragments (e.g., 1,5-diols or hydroxy-esters).

Reactivity Visualization

The following diagram maps the core reactivity manifold of (S)-(+)-Massoialactone.

MassoiaReactivityMassoia(S)-(+)-Massoialactone(Chiral Scaffold)MichaelMichael Adducts(C3-Functionalized)Massoia->Michael1,4-Addition(R2CuLi, Enolates)Saturated(S)-delta-Decalactone(Saturated Lactone)Massoia->SaturatedH2, Pd/Cor Ene-ReductaseAcyclicChiral AcyclicBuilding Blocks(1,5-Diols, Hydroxy-Esters)Massoia->AcyclicLiAlH4 orNu- (Ring Opening)TargetComplex Targets(Verbalactone, Pheromones)Michael->TargetFurtherElaborationSaturated->TargetAcyclic->Target

Figure 1: Divergent synthetic pathways from the (S)-(+)-Massoialactone scaffold.[1][2][3][4]

Key Applications & Case Studies

Total Synthesis of Bioactive Macrolides

(S)-(+)-Massoialactone is a precursor for Verbalactone , a macrocyclic lactone. The synthesis exploits the pre-existing chirality at C5 (massoialactone numbering) to set remote stereocenters.

  • Mechanism: The lactone ring is opened to provide a long-chain hydroxy acid with defined stereochemistry. Subsequent intermolecular esterification and ring-closing metathesis (RCM) or macrolactonization yield the target.

  • Advantage: Avoids the need for asymmetric aldol reactions to set the initial alcohol stereocenter.

Pheromone Synthesis

The (S)-isomer is the antipode of the natural aggregation pheromone of Cryptocarya pests but is itself a pheromone component for other species (e.g., Idea leuconoe).

  • Application: Used in Structure-Activity Relationship (SAR) studies to determine the stereochemical requirement for biological activity in pest management systems.

Experimental Protocols

Protocol A: Stereoselective Conjugate Addition (Organocuprate)

Objective: Introduce a substituent at C3 with high diastereocontrol (trans relative to C6-pentyl).

Reagents:

  • (S)-(+)-Massoialactone (1.0 equiv)

  • Organocopper reagent (e.g.,

    
    , generated in situ from RLi + CuI)
    
  • TMSCl (Trimethylsilyl chloride) - Critical additive for rate acceleration and yield

  • THF (anhydrous)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under Argon, dissolve CuI (1.5 equiv) in anhydrous THF. Cool to -78°C.

  • Nucleophile Formation: Add organolithium reagent (R-Li, 3.0 equiv) dropwise. Stir for 30 min to form the cuprate.

  • Activation: Add TMSCl (2.0 equiv) to the cuprate solution. Note: TMSCl traps the intermediate enolate, preventing side reactions and accelerating the 1,4-addition.

  • Addition: Dissolve (S)-(+)-Massoialactone in THF and add dropwise to the mixture at -78°C.

  • Reaction: Stir at -78°C for 2-4 hours. Monitor by TLC (disappearance of UV-active starting material).

  • Quench: Quench with saturated aqueous

    
     solution. Allow to warm to room temperature.
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: Formation of the 3,6-trans-disubstituted lactone. The bulky C6-pentyl group directs the nucleophile to the opposite face.

Protocol B: Reductive Ring Opening to Chiral Diols

Objective: Convert the lactone into a chiral 1,5-diol for use in fragment coupling.

Reagents:

  • (S)-(+)-Massoialactone[1][2]

  • Lithium Aluminum Hydride (

    
    )
    
  • THF or Diethyl Ether

Procedure:

  • Setup: Suspend

    
     (2.5 equiv) in anhydrous THF at 0°C under 
    
    
    .
  • Addition: Add a solution of (S)-(+)-Massoialactone in THF dropwise. The reaction is exothermic; control addition rate to maintain gentle reflux or keep at 0°C depending on scale.

  • Reflux: After addition, warm to room temperature and then reflux for 2 hours to ensure complete reduction of the double bond and the lactone carbonyl. Note: If the double bond must be preserved, use DIBAL-H at -78°C for partial reduction to the lactol, followed by Wittig olefination.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).

  • Filtration: Filter the white granular precipitate through a pad of Celite.

  • Yield: Concentration of the filtrate yields the chiral 1,5-diol (typically (S)-decane-1,5-diol) in >90% yield.

Synthesis Workflow Diagram

The following diagram illustrates a typical workflow for converting (S)-Massoialactone into a complex chiral intermediate via conjugate addition and trapping.

SynthesisWorkflowStartSTART: (S)-(+)-Massoialactone(0.5 M in THF)Step1Step 1: Conjugate Addition(R2CuLi / TMSCl, -78°C)Start->Step1 ActivationInter1Intermediate: Silyl Enol EtherStep1->Inter1 Kinetic ControlStep2Step 2: Electrophilic Trapping(Aldehyde/Alkyl Halide)Inter1->Step2 In-situ ReactionProductProduct: 3,6-trans-Lactone(>95:5 dr)Step2->Product Purification

Figure 2: Sequential functionalization workflow for high-diastereoselectivity synthesis.

Troubleshooting & Optimization

  • Low Diastereoselectivity: If the trans:cis ratio is poor during Michael addition, lower the temperature to -90°C and ensure the use of non-coordinating solvents (pure THF or Toluene/THF mixtures). The presence of HMPA can sometimes erode selectivity by loosening the transition state.

  • Polymerization:

    
    -unsaturated lactones can polymerize with strong bases. Always generate the cuprate before adding the lactone, or use Lewis-acid catalyzed conditions (e.g., 
    
    
    ) for softer nucleophiles.
  • Racemization: The C6 center is generally stable, but the C3 center formed after addition is

    
     to the carbonyl and can epimerize if the workup is too basic. Use buffered quench solutions (
    
    
    or Phosphate buffer pH 7).

References

  • Asymmetric Synthesis of Massoialactone: Pais, G. C. G., et al. "Asymmetric synthesis of (S)-(+)-Massoialactone."[1] Tetrahedron, 1999.[4][5] Link[5]

  • Conjugate Addition Methodology: Pirkle, W. H., & Adams, P. E.

    
    -unsaturated lactones." Journal of Organic Chemistry, 1980.[5] Link[5]
    
  • Biocatalytic Reduction: "Ene-reductase transform

    
    -decalactone." Scientific Reports, 2021. Link
    
  • General Review of Lactone Synthesis: "Synthesis of Chiral Building Blocks for Use in Drug Discovery." PMC, 2014.[6] Link

  • Ring Opening Mechanisms: "Ring opening of epoxides with C-nucleophiles." Current Organic Chemistry, 2015. Link

Application Note: High-Stability Massoialactone Nanoemulsions via Ultrasonication

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Massoialactone (C10H16O2), a natural lactone derived from Cryptocarya massoia, exhibits potent antifungal, antibacterial, and anti-inflammatory properties. However, its application in pharmaceutical and cosmetic formulations is severely limited by high volatility, lipophilicity (poor water solubility), and potential for skin irritation at high concentrations.

This protocol details the encapsulation of Massoialactone into an Oil-in-Water (O/W) nanoemulsion.[1] By reducing droplet size to the nanoscale (20–100 nm), we achieve three critical pharmacological goals:

  • Kinetic Stability: Prevention of gravitational separation (creaming) and Ostwald ripening.

  • Enhanced Bioavailability: Increased surface area for absorption.

  • Controlled Release: Mitigation of volatility and reduction of direct contact irritation.

The HLB Tuning Strategy

The core of this protocol relies on the Hydrophile-Lipophile Balance (HLB) system. Massoialactone requires a specific HLB to form a stable interface with water. We utilize a binary surfactant system (Tween 80 and Span 80) to tune the HLB to approximately 11.8 , which matches the required value for lactone-rich essential oils, ensuring a tight interfacial film that resists coalescence.

HLB_Strategy Massoia Massoialactone (Lipophilic Active) Interface Interfacial Film (Curvature Stabilization) Massoia->Interface Core Tween Tween 80 (HLB 15.0 - Hydrophilic) Mix Surfactant Blend (Calculated HLB ~11.8) Tween->Mix Span Span 80 (HLB 4.3 - Lipophilic) Span->Mix Mix->Interface Shell Nano Stable Nanoemulsion (<100 nm) Interface->Nano Ultrasonication

Figure 1: The HLB tuning strategy combining hydrophilic and lipophilic surfactants to stabilize the Massoialactone oil-water interface.

Materials & Equipment

Reagents
ComponentRoleGrade/Spec
Massoialactone Active Ingredient>95% Purity (extracted or synthetic)
Tween 80 (Polysorbate 80)Surfactant (Hydrophilic)Pharm/Food Grade
Span 80 (Sorbitan Monooleate)Co-Surfactant (Lipophilic)Pharm/Food Grade
MCT Oil (Optional)Carrier OilMedium Chain Triglycerides (prevents Ostwald ripening)
Ultrapure Water Continuous PhaseMilli-Q, 18.2 MΩ[1]·cm
Equipment
  • Ultrasonic Homogenizer (Probe Sonicator): 20-22 kHz, variable amplitude (e.g., Qsonica, Vibra-Cell).

  • Magnetic Stirrer: For pre-emulsion preparation.[2]

  • Dynamic Light Scattering (DLS): E.g., Malvern Zetasizer (for size/zeta potential).

  • Centrifuge: For stability testing and encapsulation efficiency.

  • Ice Bath: Critical for temperature control during sonication.

Experimental Protocol

Phase 1: Formulation Calculation

Based on optimized literature values [1], a surfactant-to-oil ratio (SOR) of 4:1 is recommended for maximum stability, though 1:1 can be used for higher loading.

Standard Batch (10 mL Total Volume):

  • Massoialactone: 200 µL (approx. 2% v/v)

  • Tween 80: 560 µL[2][3]

  • Span 80: 240 µL

  • Ultrapure Water: 9.0 mL

Note: The Tween:Span ratio here (70:30) yields the target HLB of ~11.8.

Phase 2: Step-by-Step Preparation

Protocol_Workflow Step1 1. Surfactant Mixing Mix Tween 80 + Span 80 (Magnetic Stir, 5 min) Step2 2. Active Addition Add Massoialactone to Surfactants (Vortex/Stir until homogeneous) Step1->Step2 Step3 3. Aqueous Titration Dropwise addition of Water while stirring (750 rpm, 20 min) Step2->Step3 Step4 4. Coarse Emulsion Result: Milky white suspension Step3->Step4 Step5 5. High-Energy Homogenization Ultrasonication (Probe) Ice Bath | 5 min | 40% Amp Step4->Step5 Step6 6. Final Nanoemulsion Translucent/Blue tinge Step5->Step6

Figure 2: Workflow for the preparation of Massoialactone nanoemulsions via low-energy titration followed by high-energy sonication.

Detailed Steps:
  • Surfactant Phase Preparation: In a 20 mL glass scintillation vial, combine 560 µL of Tween 80 and 240 µL of Span 80. Stir magnetically at 500 rpm for 5 minutes to ensure a homogenous surfactant blend.

  • Oil Phase Integration: Add 200 µL of Massoialactone to the surfactant blend.

    • Critical Checkpoint: If using pure Massoialactone, ensure it is fully miscible with the surfactants. If turbidity occurs immediately, slight warming (30°C) may be required, but avoid high heat due to volatility.

  • Aqueous Phase Titration (Spontaneous Emulsification): While stirring the oil/surfactant mix at 750 rpm , titrate 9.0 mL of ultrapure water into the vial dropwise (approx. 1 drop/second).

    • Observation: The mixture will turn from clear/yellowish to a milky white coarse emulsion. Continue stirring for 20 minutes after all water is added.

  • Ultrasonication (Nano-sizing): Place the vial in an ice bath to prevent heat-induced degradation or evaporation of the lactone.

    • Settings: Frequency 22 kHz, Power 180W (or 40% amplitude on a 500W unit).

    • Pulse Mode: 5 seconds ON, 5 seconds OFF.

    • Duration: 5 minutes total active time (10 mins process time).

    • Result: The emulsion should transition from milky white to translucent or slightly bluish (Tyndall effect), indicating droplet sizes <100 nm.

Characterization & Validation

To ensure scientific integrity, the following parameters must be validated for every batch.

A. Physicochemical Characterization
ParameterMethodAcceptance Criteria
Droplet Size (Z-Average) DLS (Dynamic Light Scattering)< 100 nm (Ideal: 40–60 nm)
Polydispersity Index (PDI) DLS< 0.3 (Indicates monodisperse system)
Zeta Potential Electrophoretic Mobility> ±30 mV (Indicates electrostatic stability)
pH pH Meter5.5 – 6.5 (Skin compatible)
B. Encapsulation Efficiency (EE)

Since Massoialactone is volatile, verifying how much remains in the emulsion vs. how much evaporated or remained free is crucial.

Protocol:

  • Centrifuge the nanoemulsion at 10,000 rpm for 30 min using a centrifugal filter (MWCO 10 kDa) to separate free drug (filtrate) from encapsulated drug (retentate).

  • Analyze the filtrate using UV-Vis Spectrophotometry (λmax ~210-254 nm, determine via scan) or HPLC.

  • Calculation:

    
    
    
C. Stability Stress Test
  • Centrifugation: 3,500 rpm for 30 mins. Pass: No phase separation.

  • Freeze-Thaw: 6 cycles of alternating -4°C (24h) and 25°C (24h). Pass: No creaming or significant size increase.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High PDI (>0.4) Insufficient energy or Ostwald ripeningIncrease sonication time; Add 1-2% MCT oil as a ripening inhibitor.
Phase Separation Incorrect HLBAdjust Tween/Span ratio. If creaming (top layer), increase Tween.
Loss of Volume/Scent Evaporation during sonicationEnsure ice bath is replenished; Use a sealed vessel if possible; Use Pulse mode.
Turbidity (Not Translucent) Particle size > 200nmIncrease surfactant concentration (SOR 4:1 is robust, try 5:1).

References

  • Pang, X., et al. (2025). Making of Massoia Lactone-Loaded and Food-Grade Nanoemulsions and Their Bioactivities against a Pathogenic Yeast. ResearchGate.[1]

  • Hertiani, T., et al. (2019). Evaluation of the efficacy and toxicity of massoia oil nanoemulsion.[1][4] Pakistan Journal of Pharmaceutical Sciences.[1][4]

  • Khumpirapang, N., & Okonogi, S. (2020). Nanoemulsion preparation protocol (Alpinia galanga oil model). Protocols.io.[5]

  • McClements, D. J. (2012).Nanoemulsions produced by low-energy emulsification methods: fundamentals and applications. Annual Review of Food Science and Technology. (General grounding on HLB and Ostwald Ripening mechanisms).

Sources

Application Note: High-Performance Solid-Phase Extraction (SPE) Strategies for Massoialactone Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Massoialactone (5,6-dihydro-6-pentyl-2H-pyran-2-one) is a bioactive iso-odd-carbon lactone primarily isolated from the bark of Cryptocarya massoia. While industrially valued for its creamy, coconut-like organoleptic profile, it is increasingly scrutinized in drug development for its antifungal , anti-inflammatory , and anticancer properties (specifically against breast cancer cell lines and biofilm-forming pathogens like Candida tropicalis) [1, 2].

The Analytical Challenge: Massoialactone possesses a LogP of approximately 2.5–3.1 , making it moderately lipophilic [3]. In biological matrices (plasma, fermentation broth) or complex natural product extracts (essential oils, oleoresins), it suffers from significant interference:

  • Lipid Co-elution: In fatty matrices, triglycerides co-elute, fouling GC-MS ion sources.

  • Polar Matrix Effects: In fermentation broths, residual sugars and proteins suppress ionization.

The Solution: This guide details two distinct SPE mechanisms to address these opposing matrix challenges:

  • Protocol A (Reverse Phase - C18): For aqueous matrices (fermentation broth, plasma, wine).

  • Protocol B (Normal Phase - Silica/Florisil): For lipophilic matrices (essential oils, fatty food extracts).

Chemical Profile & Mechanism of Action[1]

Understanding the analyte is the first step in method development.

PropertyValueImplication for SPE
CAS Number 51154-96-2Reference standard verification.
Structure

-unsaturated

-lactone
Reactive moiety; avoid strong bases (ring opening).
LogP 2.54 – 3.10 [3]Retains well on C18; elutes mid-range on Silica.
Solubility Soluble in Alcohol, Hexane, EtOAcCompatible with organic elution solvents.
Volatility Moderate (BP ~170°C)Careful nitrogen evaporation required (do not heat >40°C).

Experimental Protocols

Protocol A: Reverse Phase SPE (Aqueous Matrices)

Target: Fermentation broth, Plasma, Urine, Wine. Mechanism: Hydrophobic retention of Massoialactone; removal of polar interferences (salts, sugars, proteins).

Materials:

  • Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance) or C18 end-capped (200 mg / 3 mL).

  • Reagents: HPLC-grade Methanol (MeOH), Ultrapure Water, Acetonitrile (ACN).

Workflow:

  • Sample Pre-treatment:

    • Filter sample through 0.45 µm PTFE filter.

    • Dilute 1:1 with water to reduce organic content (ensures retention).

    • Crucial Step: Adjust pH to 6.0–7.0. Avoid alkaline pH to prevent lactone hydrolysis.

  • Conditioning:

    • 3 mL MeOH (solvates the sorbent).

    • 3 mL Water (equilibrates the phase).

  • Loading:

    • Load sample at 1–2 mL/min. (Fast loading reduces recovery).

  • Washing (Interference Removal):

    • 3 mL 5% MeOH in Water. (Removes highly polar compounds without eluting the lactone).

    • Dry Step: Apply full vacuum for 5 mins to remove residual water (critical for GC analysis).

  • Elution:

    • 2 x 1 mL Acetonitrile or Ethyl Acetate.

  • Concentration:

    • Evaporate under Nitrogen stream at ambient temperature to 0.5 mL. Do not heat.

Protocol B: Normal Phase SPE (Oily/Fatty Matrices)

Target: Essential oils, Dairy extracts, Lipid-rich tissue. Mechanism: Polar retention of matrix interferences (pigments, polyphenols, phospholipids) while eluting the moderately non-polar lactone.

Materials:

  • Cartridge: Silica (Si) or Florisil (MgSiO3) (500 mg / 6 mL).

  • Reagents: Hexane, Ethyl Acetate (EtOAc).[1]

Workflow:

  • Sample Pre-treatment:

    • Dilute oil sample 1:10 in Hexane.

  • Conditioning:

    • 5 mL Hexane.

  • Loading:

    • Load diluted sample. Collect the flow-through (Massoialactone may partially break through if solvent strength is too high, but in hexane, it should retain slightly or elute slowly. Correction: On Silica, Massoialactone (moderately polar) will retain while non-polar hydrocarbons (terpenes) elute first).

  • Washing (Non-polar removal):

    • 5 mL Hexane (Elutes non-polar terpenes/hydrocarbons). Discard.

  • Elution (Analyte Recovery):

    • 5 mL 10% Ethyl Acetate in Hexane. (The slight polarity increase elutes the lactone).

    • Note: Highly polar matrix components (pigments, acids) remain on the cartridge.

  • Concentration:

    • Evaporate under Nitrogen to desired volume.

Visualized Workflow (Logic Map)

The following diagram illustrates the decision matrix and processing steps for Massoialactone isolation.

MassoiaSPE Start Start: Sample Matrix Selection Decision Is the Matrix Aqueous or Fatty? Start->Decision Aq_Path Aqueous (Broth/Plasma) Decision->Aq_Path High Water Content Fat_Path Fatty (Oils/Food) Decision->Fat_Path High Lipid Content Prep_Aq Pre-treatment: Filter & Dilute pH 6-7 (Prevent Hydrolysis) Aq_Path->Prep_Aq C18_Cart Cartridge: C18 / HLB Prep_Aq->C18_Cart Wash_Aq Wash: 5% MeOH/Water (Remove Sugars/Salts) C18_Cart->Wash_Aq Elute_Aq Elute: Acetonitrile Wash_Aq->Elute_Aq GCMS Analysis: GC-MS (HP-5MS) Target Ions: m/z 97, 68 Elute_Aq->GCMS Prep_Fat Pre-treatment: Dilute in Hexane Fat_Path->Prep_Fat Si_Cart Cartridge: Silica / Florisil Prep_Fat->Si_Cart Wash_Fat Wash: 100% Hexane (Remove Non-polar Terpenes) Si_Cart->Wash_Fat Elute_Fat Elute: 10% EtOAc in Hexane Wash_Fat->Elute_Fat Elute_Fat->GCMS

Caption: Decision tree for SPE method selection based on matrix polarity, ensuring optimal cleanup for Massoialactone.

Instrumental Analysis (GC-MS)[3][4][5]

To validate the SPE cleanup, use the following GC-MS parameters optimized for lactone separation [4, 5].

ParameterSettingRationale
Column HP-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates lactone homologs (C10, C12).
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Inlet Temp 250°CSufficient volatilization without thermal degradation.
Injection Splitless (1 µL)Maximizes sensitivity for trace analysis.
Oven Program 60°C (1 min) → 6°C/min → 150°C → 12°C/min → 280°CSlow ramp captures volatiles; high finish cleans column.
MS Source 230°C, EI Mode (70 eV)Standard ionization.
SIM Mode m/z 97 (Base Peak), 68, 168 (Molecular Ion)m/z 97 is the characteristic lactone ring fragment.

Validation & Quality Control

A trustworthy method must be self-validating.

  • Recovery Check: Spike a blank matrix with Massoialactone standard (10 µg/mL).

    • Acceptable Range: 85% – 110%.

    • Troubleshooting: If recovery is low (<70%) in Method A, the wash solvent (5% MeOH) may be too strong. Reduce to 100% Water.

  • Linearity: Construct a calibration curve from 0.1 to 50 µg/mL (

    
    ).
    
  • Stability: Massoialactone is stable in EtOAc extracts for 48h at 4°C.

References

  • Bio-Conferences.org. (2025). Massoia Lactone: Production Technologies, Multisectoral Applications, and Toxicological Evaluation. Retrieved from [Link][2]

  • MDPI. (2022). Making of Massoia Lactone-Loaded and Food-Grade Nanoemulsions and Their Bioactivities against a Pathogenic Yeast. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Massoia Lactone Physicochemical Properties. Retrieved from [Link]

  • NIH PubMed. (2021). Ene-reductase transformation of massoia lactone to δ-decalactone in a continuous-flow reactor. Retrieved from [Link]

  • ResearchGate. (2014). HPLC determination of massoia lactone in fermented Cordyceps sinensis mycelium Cs-4. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Resolving co-eluting peaks in the chromatographic analysis of Massoialactone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Resolution of co-eluting peaks in C-10 Massoialactone analysis Assigned Specialist: Senior Application Scientist Last Updated: 2024-05-20

Executive Summary

Massoialactone (5,6-dihydro-6-pentyl-2H-pyran-2-one) presents a distinct chromatographic challenge due to its structural similarity to its saturated analog,


-decalactone, and its homologs (C-12, C-14). In standard non-polar GC workflows, these compounds frequently co-elute, leading to integration errors and false-positive quantitation.

This guide moves beyond basic method parameters to explain the mechanistic causes of these failures and provides self-validating protocols to resolve them.

Module 1: Diagnosis – Identifying the "Ghost" Peak

Symptom: You observe peak tailing, shoulder formation, or inconsistent mass spectral matches (lower than 90%) for the Massoialactone peak. Root Cause: Co-elution with


-decalactone .
The Chemistry of the Problem

Massoialactone contains an


-unsaturated lactone ring. 

-Decalactone is the saturated equivalent. On non-polar stationary phases (e.g., 5%-phenyl-methylpolysiloxane), separation is driven primarily by boiling point and Van der Waals forces. Since both molecules have nearly identical molecular weights (168.23 g/mol vs 170.25 g/mol ) and volatilities, they often co-elute.
Diagnostic Protocol: The Spectral Subtraction Test

Before changing your column, confirm the interference using your Mass Spectrometer (MS).

  • Open your data analysis software.

  • Select the peak apex of the suspected Massoialactone peak.

  • Check for m/z 99. Massoialactone (unsaturated) typically fragments to a base peak of m/z 97 (the lactone ring).

    
    -Decalactone (saturated) fragments to m/z 99 .
    
  • Logic Check: If the abundance of m/z 99 is >5% of the base peak (and not present in your pure standard), you have significant co-elution.

Module 2: Separation Strategy – Stationary Phase Selection

Directive: Shift from Non-Polar to Polar Phases.

The most effective resolution strategy relies on dipole-dipole interactions . The double bond in Massoialactone creates a localized pi-electron density that interacts more strongly with polar stationary phases (PEG/Wax) than the saturated


-decalactone does.
Comparative Retention Data
ParameterNon-Polar System (DB-5 / HP-5)Polar System (DB-Wax / Stabilwax)
Stationary Phase 5% Phenyl / 95% DimethylpolysiloxanePolyethylene Glycol (PEG)
Interaction Mechanism Dispersive (Boiling Point)Hydrogen Bonding & Dipole-Dipole
Elution Order Often Co-eluting

-Decalactone

Massoialactone
Resolution (

)

(Poor)

(Baseline Resolved)
Bleed Risk Low (Stable to 325°C)High (Limit typically 250°C)
Optimization Workflow Diagram

Use the following logic flow to determine your method development path.

MethodDev Start Start Method Dev CheckCol Check Column Type Start->CheckCol NonPolar Non-Polar (DB-5) CheckCol->NonPolar General Screening Polar Polar (DB-Wax) CheckCol->Polar Targeted Analysis Decision Is Resolution > 1.5? NonPolar->Decision Success Validated Method Polar->Success Usually Sufficient OptTemp Optimize Temp Ramp (2°C/min) Decision->OptTemp No Decision->Success Yes MSDeconv Use MS Deconvolution (m/z 97 vs 99) OptTemp->MSDeconv If R < 1.5 still MSDeconv->Success

Figure 1: Decision matrix for selecting the appropriate chromatographic strategy based on column availability and resolution requirements.

Module 3: MS Deconvolution (When Separation Fails)

If you are locked into a non-polar column (e.g., due to other analytes in the mix), you must use Spectral Deconvolution .

The "Extracted Ion" Protocol

Do not rely on the Total Ion Chromatogram (TIC) for quantitation.

  • Extract m/z 97: This is the Quantitation Ion for Massoialactone .

  • Extract m/z 99: This is the Quantitation Ion for

    
    -Decalactone .
    
  • Extract m/z 68: Secondary qualifier for Massoialactone.

  • Validation: Calculate the ratio of m/z 97 to m/z 68. This ratio must remain constant across the peak width. If the ratio changes at the tail, another interference is present.

Module 4: Chiral Resolution (Stereochemistry)

Context: Natural Massoialactone is predominantly the (R)-(-) enantiomer. Synthetic sources are often racemic. Differentiating these requires chiral gas chromatography.[1][2][3]

  • Recommended Phase: Beta-Cyclodextrin derivatives (e.g., diethyl-tert-butyl-silyl-

    
    -cyclodextrin).
    
  • Mechanism: The cyclodextrin cavity forms inclusion complexes. The fit depends on the spatial arrangement of the lactone ring substituents.

  • Note: Chiral columns have lower thermal stability. Do not exceed 220°C.

Troubleshooting Logic Tree

Diagnose your specific issue using the visual guide below.

Troubleshooting Problem Problem: Inaccurate Quantitation CheckPeak Check Peak Symmetry Problem->CheckPeak Sym Symmetrical CheckPeak->Sym Asym Tailing/Shoulder CheckPeak->Asym CheckMS Check MS Spectrum Sym->CheckMS CheckInlet Check Inlet Liner (Activity/Adsorption) Asym->CheckInlet Ion99 High m/z 99? CheckMS->Ion99 Action2 Deactivate Inlet / Trim Column CheckInlet->Action2 Coelution Co-elution with Delta-Decalactone Ion99->Coelution Yes Matrix Matrix Interference Ion99->Matrix No Action1 Switch to Polar Column (PEG/Wax) Coelution->Action1

Figure 2: Step-by-step troubleshooting workflow for identifying the source of quantitation errors.

Frequently Asked Questions (FAQs)

Q1: Can I use HPLC to analyze Massoialactone? A: While GC is the industry standard due to the compound's volatility, HPLC is viable for biological matrices (e.g., plasma pharmacokinetics). You must use a Reverse Phase (C18) column. However, UV detection is non-specific (210-254 nm). LC-MS/MS is required for sensitivity and specificity in complex matrices.

Q2: Why does my retention time shift between runs? A: If using a Polar (Wax) column, this is likely due to oxidation or moisture . PEG phases are susceptible to damage from oxygen at high temperatures. Ensure your carrier gas has high-capacity oxygen traps and never leave the column hot without carrier flow.

Q3: Is there a specific internal standard I should use? A: For high-precision work, use a deuterated analog if available. If not,


-nonalactone  is a common structural surrogate, but ensure it does not co-elute with natural matrix components.

Q4: How do I distinguish between C-10 and C-12 Massoialactone? A: C-12 Massoialactone (5,6-dihydro-6-heptyl-2H-pyran-2-one) elutes significantly later than C-10 due to the two extra carbons in the side chain. They are easily resolved on both polar and non-polar columns; co-elution between these two homologs is rarely an issue.

References

  • Goodner, K. L. (2008).[4][5] Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.[4] LWT - Food Science and Technology.

  • Pons, A., et al. (2017).

    
    - and 
    
    
    
    -lactones in wines using gas chromatography with selective tandem mass spectrometric detection. Journal of Chromatography A.
  • Simova, S., et al. (2021).

    
    -decalactone.[6] Scientific Reports. 
    
  • NIST Mass Spectrometry Data Center. Mass Spectra of 2H-Pyran-2-one, 5,6-dihydro-6-pentyl- (Massoia Lactone).

Sources

Managing byproduct formation in the Grignard-based synthesis of Massoialactone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Abstract

The synthesis of (-)-Massoialactone ((R)-6-pentyl-5,6-dihydro-2H-pyran-2-one) relies heavily on the precise introduction of the C-10 pentyl side chain. While Grignard reagents (


-pentylmagnesium bromide) offer a direct route for this carbon-carbon bond formation, they are notorious for side reactions that degrade yield and enantiopurity. This guide addresses the three critical failure modes in this specific workflow: Wurtz homocoupling  during reagent preparation, 1,4-conjugate addition  when targeting unsaturated electrophiles, and nucleophilic over-addition  to lactone/ester precursors. The following protocols integrate lanthanide-mediated organometallic chemistry to ensure chemoselectivity.

Diagnostic Center: Troubleshooting & FAQs

Issue 1: Reagent Quality & Homocoupling

User Question: "I am preparing


-pentylmagnesium bromide for the alkylation step, but GC-MS analysis of the quenched aliquot shows significant amounts of 

-decane and low active titer. How do I stop this?"

Technical Diagnosis: You are observing Wurtz Coupling , a radical-mediated side reaction where the newly formed Grignard reagent reacts with unreacted alkyl halide. This is prevalent with primary alkyl halides like 1-bromopentane.

Corrective Actions:

  • Dilution Factor: Increase the volume of diethyl ether or THF. Wurtz coupling is second-order with respect to concentration; doubling the solvent volume reduces the rate of coupling by a factor of four.

  • Controlled Addition: Do not add all alkyl halide at once. Use a syringe pump to maintain a low instantaneous concentration of R-Br relative to Mg.

  • The "Turbo" Alternative: Switch to Turbo Grignard technology (adding LiCl). The formation of a soluble RMgX·LiCl complex breaks down polymeric aggregates, increasing the rate of Grignard formation and reducing the residence time of reactive intermediates that lead to coupling.

Issue 2: Regioselectivity (1,2- vs. 1,4-Addition)

User Question: "When reacting pentylmagnesium bromide with my


-unsaturated aldehyde precursor (e.g., crotonaldehyde derivative), I am getting a mixture of the desired allylic alcohol and the saturated ketone. Why?"

Technical Diagnosis: This is a competition between 1,2-addition (desired, kinetic control) and 1,4-conjugate addition (undesired, thermodynamic control). Unmodified Grignard reagents are "soft" enough to attack the


-carbon, especially if the reaction warms up or if copper traces are present.

Corrective Actions:

  • Hard/Soft Modulation: You must "harden" the nucleophile. Pre-complexing the Grignard with Cerium(III) Chloride (CeCl

    
    )  creates a highly oxophilic organocerium species that exclusively attacks the carbonyl oxygen (1,2-addition), virtually eliminating conjugate addition.
    
  • Temperature Protocol: Conduct the addition strictly at

    
    C.
    
Issue 3: Over-Addition to Lactone Precursors

User Question: "I am trying to install the pentyl chain onto a lactone core. Instead of the hemiacetal (which I need for the final elimination), I am isolating the open-chain diol."

Technical Diagnosis: The ketone intermediate formed after the first Grignard addition is more reactive than the starting ester/lactone. The Grignard reagent adds a second time before the reaction can be quenched.

Corrective Actions:

  • Weinreb Amide Route: Convert the lactone/ester to a Weinreb amide (N-methoxy-N-methylamide) before alkylation. The stable chelated intermediate prevents the second addition.

  • Lanthanide "Brake": If you must use the lactone, use the CeCl

    
     method  described below. The organocerium reagent is less basic and less prone to double addition at low temperatures compared to the bare Grignard.
    

Advanced Protocol: CeCl -Mediated Alkylation

Standardizing the 1,2-Addition for Massoialactone Precursors

This protocol utilizes the Imamoto Reagent (organocerium) to suppress basicity (enolization) and prevent 1,4-addition.

Reagents
  • Cerium(III) Chloride Heptahydrate (

    
    ) : Must be dried in situ.
    
  • 
    -Pentylmagnesium Bromide : 1.0 M in THF/Ether.
    
  • Electrophile :

    
    -unsaturated aldehyde or lactone precursor.
    
Step-by-Step Workflow
  • Drying CeCl

    
     (Critical Step): 
    
    • Place

      
       (1.5 equiv) in a Schlenk flask.
      
    • Heat to

      
      C under high vacuum (<0.1 mmHg) for 2 hours with vigorous stirring.
      
    • Checkpoint: The powder should turn from white/clumpy to a fine, free-flowing powder. Incomplete drying kills the reaction.

    • Cool to room temperature under Argon. Add anhydrous THF to form a slurry. Stir for 2 hours (improves suspension activity).

  • Transmetallation:

    • Cool the

      
      /THF slurry to 
      
      
      
      C.
    • Add

      
      -pentylmagnesium bromide (1.2 equiv) dropwise.
      
    • Stir for 30 minutes at

      
      C. The solution typically turns yellow/orange.
      
    • Mechanism:[1][2][3][4][5][6]

      
      . The organocerium species is now formed.
      
  • Electrophile Addition:

    • Dissolve the Massoialactone precursor (1.0 equiv) in minimal THF.

    • Add slowly to the organocerium mixture at

      
      C.
      
    • Stir for 2 hours, maintaining temperature.

  • Quench:

    • Quench with saturated aqueous

      
       or dilute acetic acid.
      
    • Note: Avoid strong acids which may cause rearrangement of the allylic alcohol product.

Comparative Data: Additive Effects

ConditionReagent SpeciesPrimary ByproductYield (Target)Selectivity (1,2 vs 1,4)
Standard Grignard

Conjugate addition / Enolization45-60%~70:30
Cu(I) Catalyzed

(Cuprate)
1,4-Addition Product (Wrong isomer)<10% (of desired)5:95
CeCl

Mediated

None (Trace reduction)85-92% >99:1
Turbo Grignard

Wurtz Coupling (during prep)75%80:20

Visualizing the Reaction Pathways

The following diagram illustrates the decision logic for selecting the correct organometallic species based on the specific failure mode encountered.

Massoialactone_Grignard_Logic Start Grignard Step: Pentyl Chain Addition Check_Electrophile Identify Electrophile Type Start->Check_Electrophile Problem_Wurtz Problem: Low Titer / Homocoupling Start->Problem_Wurtz Reagent Prep Issue Type_Aldehyde Unsaturated Aldehyde (Risk: 1,4-Addition) Check_Electrophile->Type_Aldehyde Type_Lactone Lactone/Ester (Risk: Double Addition) Check_Electrophile->Type_Lactone Sol_CeCl3 SOLUTION: CeCl3 Transmetallation (Imamoto Reagent) Type_Aldehyde->Sol_CeCl3 Enforces 1,2-Addn Type_Lactone->Sol_CeCl3 Alternative (Low Temp) Sol_Weinreb SOLUTION: Convert to Weinreb Amide Type_Lactone->Sol_Weinreb Best Practice Sol_Turbo SOLUTION: Turbo Grignard (LiCl Additive) Problem_Wurtz->Sol_Turbo Solubilizes Aggregates

Caption: Decision matrix for optimizing pentyl-chain introduction. Green nodes indicate recommended corrective protocols.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Krasovskiy, A., and Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336.

  • Barretero, T., et al. "Total Synthesis of (-)-Massoialactone." Tetrahedron Letters, vol. 58, no. 15, 2017. (Contextualizing the specific chain addition challenges).

  • Dimitrov, V., et al. "Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency."[7] Tetrahedron Letters, vol. 37, no. 37, 1996, pp. 6787-6790.

Sources

Technical Support Center: Optimizing Ring-Closing Metathesis (RCM) for Massoialactone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Massoialactone (


-lactone) Synthesis via RCM
Support Level:  Tier 3 (Advanced Chemical Engineering)

Executive Summary & Mechanistic Context

Massoialactone (5-hydroxy-2-decenoic acid lactone) is a pharmacologically active terpene characterized by an


-unsaturated 

-lactone ring. Synthesizing this via Ring-Closing Metathesis (RCM) presents a specific set of challenges compared to standard cycloalkene synthesis.

The Core Challenge: The RCM precursor for Massoialactone typically involves an acrylate moiety (electron-deficient alkene) reacting with a terminal alkene.

  • Kinetic Hurdle: Electron-deficient olefins are poor substrates for early-generation Ruthenium carbenes.

  • Thermodynamic Hurdle: The formation of a 6-membered ring is generally favorable, but the strain energy is low, making the reaction potentially reversible if ethylene is not efficiently removed.

  • Stereochemical Hurdle: Controlling the E/Z selectivity of the newly formed double bond and preventing post-reaction isomerization (double-bond migration).

This guide addresses these specific bottlenecks using field-proven protocols.

Troubleshooting Modules (Q&A Format)

Module A: Reaction Kinetics & Catalyst Activity

Q: I am using Grubbs I (G-I), but the conversion is stalling at <50%. Why? A: Grubbs I is often insufficient for closing


-unsaturated lactones. The acrylate double bond is electron-poor, which significantly slows down the formation of the ruthenacyclobutane intermediate.
  • Solution: Switch to Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II) . The N-heterocyclic carbene (NHC) ligand in these catalysts increases electron density at the ruthenium center, enhancing reactivity toward electron-deficient substrates.

  • Pro-Tip: If using G-II, add a Lewis acid like Ti(OiPr)

    
     . This prevents the carbonyl oxygen of the ester from chelating to the Ruthenium, a common cause of catalyst "death" in lactone synthesis.
    

Q: My catalyst turns black and precipitates within 30 minutes. Is this normal? A: No. Rapid decomposition suggests thermal instability or oxygen leakage.

  • Diagnosis: While G-II is thermally stable, high temperatures (>80°C) in toluene can accelerate decomposition if the solution isn't perfectly degassed.

  • Corrective Action: Use Hoveyda-Grubbs II . The isopropoxybenzylidene ligand provides a "release-return" mechanism that stabilizes the active species when it is not in the catalytic cycle, significantly prolonging catalyst life at the elevated temperatures required for acrylate RCM.

Module B: Selectivity & Side Reactions

Q: I am observing a mixture of the desired lactone and linear oligomers. How do I shift the balance? A: This is a classic competition between Intermolecular (ADMET) and Intramolecular (RCM) pathways.

  • The Rule: RCM is favored at high dilution.

  • Protocol: Run the reaction at 0.005 M to 0.001 M . If you are currently at 0.05 M or higher, you are statistically favoring oligomerization.

  • Dosing Strategy: Do not dump the substrate in all at once. Use a syringe pump to slowly add the substrate solution to the catalyst solution over 2–4 hours (pseudo-high dilution).

Q: The double bond is migrating.[1] I see isomers where the alkene has moved out of conjugation or to the


 position. 
A:  Ruthenium hydride species (decomposition products) act as isomerization catalysts.
  • The Fix: Add 1,4-Benzoquinone (10 mol%) to the reaction mixture.

  • Mechanism: Benzoquinone acts as a scavenger for Ruthenium hydrides, preventing the "chain-walking" of the double bond without poisoning the active metathesis catalyst.

Visualization: Pathways & Decision Logic

Diagram 1: The Kinetic vs. Thermodynamic Landscape

This diagram illustrates the competition between the desired RCM pathway and the fatal Oligomerization pathway, highlighting where intervention is required.

RCM_Pathway cluster_0 Intervention Points Precursor Linear Diene (Acrylate Precursor) Ru_Species Active Ru-Carbene Precursor->Ru_Species Initiation Metallacycle Ruthenacyclobutane Intermediate Ru_Species->Metallacycle RCM_Product Massoialactone (Intramolecular) Metallacycle->RCM_Product High Dilution (<0.005M) Ethylene Removal Oligomer Linear Polymer (Intermolecular ADMET) Metallacycle->Oligomer High Conc. (>0.05M) Isomer Migrated Isomer (Ru-H Catalyzed) RCM_Product->Isomer Ru-Hydrides present (No Additive) Benzoquinone Add 1,4-Benzoquinone (Blocks Isomerization) SlowAdd Slow Addition (Blocks Oligomerization)

Caption: Figure 1: Competitive pathways in Massoialactone synthesis. Green paths indicate desired outcomes; red paths indicate failure modes. Intervention strategies are shown to block specific side reactions.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Analyze Crude NMR Check_Conv Is Conversion > 90%? Start->Check_Conv Low_Conv Problem: Low Conversion Check_Conv->Low_Conv No High_Conv Conversion Good, but Impure Check_Conv->High_Conv Yes Check_Cat Is Catalyst Active? Low_Conv->Check_Cat Action_Heat Increase Temp to reflux (DCM -> Toluene) Check_Cat->Action_Heat Catalyst Alive Action_Cat Switch to HG-II Add Ti(OiPr)4 Check_Cat->Action_Cat Catalyst Dead Check_Impurity Identify Impurity Type High_Conv->Check_Impurity Impurity_Olig Oligomers/Polymers Check_Impurity->Impurity_Olig Impurity_Iso Double Bond Migration Check_Impurity->Impurity_Iso Action_Dilute Decrease Conc. to 1mM Use Syringe Pump Impurity_Olig->Action_Dilute Action_BQ Add 10 mol% 1,4-Benzoquinone Impurity_Iso->Action_BQ

Caption: Figure 2: Logic flow for diagnosing RCM failure modes based on crude NMR data.

Quantitative Data & Protocols

Table 1: Catalyst Performance Matrix for Acrylate RCM
CatalystInitiation RateThermal StabilityTolerance to StericsRecommended for Massoialactone?
Grubbs I SlowModerateLowNo (Too slow for acrylates)
Grubbs II FastHighHighYes (Standard choice)
Hoveyda-Grubbs II ModerateVery HighVery HighYes (Best for difficult cases)
Protocol 1: High-Efficiency RCM with Isomerization Suppression

Objective: Synthesize Massoialactone with minimized oligomerization and double-bond migration.

  • Preparation: Dissolve the diene precursor (1.0 eq) in anhydrous Toluene to reach a concentration of 0.002 M (High Dilution).

  • Degassing: Sparge the solvent with Argon for 30 minutes. Critical: Oxygen kills the catalyst.

  • Additive: Add 1,4-Benzoquinone (0.1 eq) to the solution.

  • Catalyst Addition: Add Hoveyda-Grubbs II (0.05 eq / 5 mol%) in one portion.

    • Alternative: If scaling up (>1g), dissolve catalyst in minimal toluene and add via syringe pump over 1 hour.

  • Reaction: Heat to 80°C (oil bath) under a reflux condenser fitted with an Argon balloon (or bubbler to allow ethylene escape). Stir for 12–24 hours.

  • Quench: Cool to room temperature. Add Ethyl Vinyl Ether (50 eq relative to catalyst) and stir for 30 mins to deactivate the Ru-carbene.

Protocol 2: Ruthenium Removal (The DMSO Method)

Objective: Reduce residual Ru to <50 ppm for biological testing.

  • Complexation: To the crude reaction mixture (after solvent evaporation or concentration), add DMSO (50 eq relative to catalyst) .

  • Mixing: Stir the mixture vigorously for 12 hours at room temperature. The solution should darken as the Ru-DMSO complex forms.

  • Filtration:

    • Prepare a small pad of silica gel in a sintered glass funnel.

    • Dilute the mixture with a non-polar solvent (e.g., Hexanes/Et2O 1:1) if the product solubility allows.

    • Filter the mixture through the silica pad.[2] The polar Ru-DMSO complex will remain adsorbed on the silica; the lactone will elute.

  • Verification: Concentrate the filtrate. A clear or pale yellow oil indicates successful removal. Dark brown/black oil indicates residual Ru (repeat process).

References

  • Mechanistic Insights on RCM

    • Title: Ring-Closing Metathesis (RCM) - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Ruthenium Removal Strategies

    • Title: A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[2][3]

    • Source:Organic Letters (via Organic Chemistry Portal).
    • URL:[Link]

  • Scalable Purification Methods

    • Title: Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures.[2][3]

    • Source:Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Macrocyclization & Dilution

    • Title: Macrocyclization Strategies for Cyclic Peptides and Peptidomimetics.[4]

    • Source:RSC Medicinal Chemistry (Royal Society of Chemistry).
    • URL:[Link]

  • Prevention of Isomerization

    • Title: Prevention of Double Bond Migr
    • Source:Journal of the American Chemical Society (General reference for Benzoquinone utility in RCM).
    • URL:[Link](Note: Specific mechanistic detail grounded in general RCM literature for electron-deficient olefins).

Sources

Technical Support Center: Enhancing the Solubility of Massoialactone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Massoialactone Solubility and Stability for Biological Assays Document ID: TS-MSL-SOL-001 Last Updated: January 29, 2026 Target Audience: Assay Development Scientists, Medicinal Chemists[1]

Executive Summary & Physicochemical Profile[2]

Massoialactone (5,6-dihydro-6-pentyl-2H-pyran-2-one) is a lipophilic


-lactone.[1] While it exhibits potent antifungal and anti-inflammatory properties, its application in biological assays is frequently hampered by poor aqueous solubility and hydrolytic instability.

Successful incorporation into bioassays requires balancing three competing factors: solubility (lipophilicity), stability (lactone ring integrity), and biocompatibility (solvent toxicity).

PropertyValueImplication for Assays
Molecular Formula

Low molecular weight, volatile.[1]
LogP (Octanol/Water) ~2.54Moderately lipophilic; prone to precipitating in aqueous media.[1]
Aqueous Solubility ~0.6 mg/mL (Theoretical)Insufficient for high-dose screening without carriers.[1]
Critical Instability Lactone Ring HydrolysisRapid degradation in alkaline pH (pH > 7.5).[1]

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon adding the stock solution to the cell culture media."

Diagnosis: Solvent Shock (The "Crash-Out" Effect).[1] Technical Explanation: Massoialactone is highly soluble in DMSO (>200 mg/mL).[1] When a concentrated DMSO stock is introduced directly into an aqueous buffer, the local solvent environment changes instantaneously. The hydrophobic Massoialactone molecules aggregate faster than they can disperse, forming micro-precipitates that may be invisible to the naked eye but will skew assay results (e.g., false negatives in potency, false positives in light scattering assays).

Solution: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the well. Instead, use a "step-down" dilution series:

  • Prepare your 1000x stock in DMSO.[1]

  • Dilute 1:10 into a compatible intermediate solvent (e.g., Ethanol or PEG300) or media containing 0.5% surfactant (Tween 80).[1]

  • Add this 100x intermediate to your final assay volume.[1] Result: This reduces the kinetic energy barrier to dispersion, preventing immediate nucleation of crystals.

Issue 2: "I am seeing high cell death in my vehicle control wells."

Diagnosis: Solvent Cytotoxicity.[1][2][3][4] Technical Explanation: While DMSO is a universal solvent, it is cytotoxic. For most sensitive mammalian cell lines (e.g., primary neurons, stem cells), DMSO concentrations >0.1% (v/v) compromise membrane integrity and induce apoptosis. In enzymatic assays, high DMSO can denature proteins.

Solution: Strict Solvent Limits

  • Standard Assays: Keep final DMSO concentration

    
     0.1%.
    
  • Robust Cell Lines (e.g., HeLa, HEK293): May tolerate up to 0.5%.

  • Alternative: If high concentrations of Massoialactone are required, switch to a Cyclodextrin-based formulation (see Protocol B).[1]

Issue 3: "My IC50 values shift significantly if I measure them 24 hours later."

Diagnosis: Lactone Ring Hydrolysis.[1][5][6] Technical Explanation: The pharmacological activity of Massoialactone resides in the closed lactone ring. In aqueous solutions, particularly at pH > 7.4 (common in cell culture media like DMEM), the lactone ring undergoes hydrolysis to form 5-hydroxy-2-decenoic acid, which is often biologically inactive.[1]

Solution: pH Buffering

  • Buffer Selection: Use HEPES or MES buffered media adjusted to pH 6.5 – 7.0 if the assay allows. Avoid Tris buffers at high pH.[1]

  • Fresh Preparation: Never store diluted working solutions.[1] Prepare immediately before use.

Validated Protocols

Protocol A: Standard DMSO Stock Preparation (For < 100 µM Assays)

Best for: High-throughput screening, short-term cytotoxicity assays.[1]

Reagents:

  • Massoialactone (Purity >95%)[1][7]

  • Anhydrous DMSO (Cell Culture Grade)[1]

Workflow:

  • Weighing: Weigh approx. 10 mg of Massoialactone into a glass vial (avoid plastics that leach plasticizers).

  • Calculation: Calculate the volume of DMSO required to reach 50 mM .

    
    [1]
    
  • Solubilization: Vortex vigorously for 30 seconds. Sonicate for 1 minute if necessary.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Shelf life: 1 month.

  • Assay Dilution:

    • Dilute 50 mM stock 1:500 in media

      
       100 µM (0.2% DMSO).
      
    • Further dilute to reach <0.1% DMSO for final plating.[1][3]

Protocol B: Cyclodextrin Inclusion Complex (For > 100 µM Assays)

Best for: In vivo studies, long-duration assays, or high-concentration requirements.[1]

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex, encapsulating the lipophilic Massoialactone within its hydrophobic cavity while presenting a hydrophilic exterior to the solvent.[1]

Reagents:

  • Massoialactone[1][8][9][10][11][12]

  • HP-

    
    -CD (20% w/v stock in water/saline)[1]
    

Workflow:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS.[1] Filter sterilize (0.22 µm).
    
  • Dissolve Massoialactone in a minimal volume of Ethanol (not DMSO) to make a 100 mg/mL pre-stock.[1]

  • Add the ethanolic Massoialactone dropwise to the HP-

    
    -CD solution while stirring continuously (Ratio: 1:10 v/v).
    
  • Stir at Room Temperature for 4 hours to allow complexation.

  • Evaporate the ethanol using a nitrogen stream or rotary evaporator if the ethanol content (>10%) is toxic to the assay.

  • Result: A clear, aqueous-compatible solution stable at neutral pH.[1]

Visualizations

Figure 1: Solubility Optimization Decision Tree

Caption: A logic flow for selecting the appropriate solubilization strategy based on required concentration and assay sensitivity.

SolubilityDecisionTree Start Start: Massoialactone Formulation CheckConc Target Concentration? Start->CheckConc LowConc Low (< 50 µM) CheckConc->LowConc HighConc High (> 50 µM) CheckConc->HighConc CheckSens Cell Line Sensitivity? LowConc->CheckSens MethodB Protocol B: Cyclodextrin Complex HighConc->MethodB MethodC Nanoemulsion (Tween 80 / Span 80) HighConc->MethodC If In Vivo Robust Robust (e.g., HeLa) CheckSens->Robust Sensitive Sensitive (e.g., Neurons) CheckSens->Sensitive MethodA Protocol A: DMSO Stock (<0.1% final) Robust->MethodA Sensitive->MethodB

Figure 2: Lactone Hydrolysis Mechanism & pH Impact

Caption: Mechanism of base-catalyzed hydrolysis opening the lactone ring, leading to loss of biological activity.

Hydrolysis Active Active Massoialactone (Closed Ring) Transition Transition State (OH- Attack) Active->Transition pH > 7.5 (Alkaline) Inactive Inactive Hydroxy-Acid (Open Ring) Transition->Inactive Irreversible Degradation Inactive->Active pH < 5.0 (Acidification)

[1]

Reference Data

Table 1: Solvent Compatibility & Toxicity Thresholds
Solvent / CarrierMassoialactone SolubilityMax Safe Conc.[1] (Cell Culture)Notes
DMSO > 200 mg/mL0.1% (v/v)Standard vehicle.[1] Hygroscopic; keep tightly sealed.[1]
Ethanol > 100 mg/mL0.5% (v/v)Evaporates quickly.[1] Less toxic than DMSO for some lines.[1][2][3]
Tween 80 Miscible0.01% - 0.05%Surfactant.[1] Prevents aggregation but can lyse cells at high %.[1]
HP-

-CD
~10 mg/mL (Complex)10 - 20 mMBiocompatible.[1] Best for high-load formulations.[1]
PBS (Buffer) < 0.6 mg/mLN/APoor solubility.[1] Only for final dilution.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 642793, Massoia Lactone.[1] Retrieved January 29, 2026 from [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.[1][2][13] Avicenna Journal of Medical Biochemistry.[1][2] Retrieved January 29, 2026 from [Link]

Sources

Preventing hydrolysis of the lactone ring in Massoialactone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis and Degradation of Massoialactone Ticket ID: MS-LAC-STAB-001 Status: Active Guide

Executive Summary & Chemical Profile

Massoialactone (5-hydroxy-2-decenoic acid


-lactone) is an 

-unsaturated lactone. Its stability is compromised by two primary electrophilic sites: the carbonyl carbon (susceptible to hydrolysis) and the

-carbon (susceptible to Michael addition).

This guide addresses the prevention of ring-opening (hydrolysis) and conjugate addition degradation.

FeatureSpecificationCritical Implication
Structure

-unsaturated

-lactone
Dual reactivity: 1,2-addition (hydrolysis) and 1,4-addition (Michael).
Optimal pH 5.0 – 6.5Rapidly hydrolyzes at pH > 8.0; Slow equilibrium hydrolysis at pH < 3.0.
Hydrophobicity LogP ~ 2.5 (Est.)Moderate water solubility drives hydrolysis; extraction requires non-polar solvents.
Key Risk Irreversible SaponificationBase-catalyzed ring opening forms the hydroxy-carboxylate salt, which may not re-lactonize cleanly.

The Chemistry of Instability (The "Why")

To prevent degradation, one must understand the mechanisms driving it. The lactone ring is thermodynamically strained compared to its open-chain hydroxy-acid form in aqueous media.

Mechanism Visualization

The following diagram illustrates the three primary degradation pathways you must avoid.

Massoialactone_Degradation Massoia Massoialactone (Intact Ring) Acid_Inter Tetrahedral Intermediate Massoia->Acid_Inter Acid (H+) / H2O Reversible Carboxylate Hydroxy-Carboxylate Salt (Irreversible) Massoia->Carboxylate Base (OH-) Saponification Michael_Adduct Michael Adduct (Alkylated/Hydrated) Massoia->Michael_Adduct Nucleophile (Nu-) 1,4-Addition HydroxyAcid 5-Hydroxy-2-decenoic acid (Open Chain) Acid_Inter->HydroxyAcid Ring Opening HydroxyAcid->Massoia -H2O (Heat/Acid)

Caption: Pathways of degradation. Note that base-catalyzed hydrolysis (Red path) is rapid and leads to salt formation. Acid hydrolysis (Grey path) is an equilibrium.

Troubleshooting Guide

Scenario A: "My product disappeared during aqueous workup."

Diagnosis: pH Drift or Basic Wash. If you washed your organic phase with saturated Sodium Bicarbonate (


, pH ~8.5) or Carbonate (

, pH ~11), you likely triggered base-catalyzed hydrolysis (saponification). The resulting hydroxy-carboxylate salt is water-soluble and partitions into the aqueous waste layer.
  • Corrective Action:

    • Check the Aqueous Layer: Do not discard your water waste. Acidify it carefully to pH 3-4 with 1M HCl.

    • Re-extract: Extract immediately with Ethyl Acetate. The acid converts the salt back to the hydroxy-acid, which may spontaneously lactonize or can be forced to lactonize (see Protocol B).

  • Prevention: Use brine or pH 6.0 phosphate buffer for washing. Avoid alkaline washes.

Scenario B: "I see a new spot on TLC after using a nucleophilic base."

Diagnosis: Michael Addition. Because Massoialactone is an


-unsaturated carbonyl, it is a "Michael Acceptor." Using bases that are also nucleophiles (e.g., hydroxides, alkoxides, or primary amines) can result in attack at the 

-carbon (position 4 relative to the ring oxygen, or position 3 relative to the carbonyl).
  • Prevention:

    • Use non-nucleophilic bases if base is strictly required (e.g., DBU, DIPEA, or Potassium tert-butoxide), though steric hindrance is your only defense here.

    • Strict Anhydrous Conditions: Water itself can act as a nucleophile (hydration) across the double bond over time.

Scenario C: "Yields drop after silica gel chromatography."

Diagnosis: Acid-Catalyzed Hydrolysis/Adsorption. Silica gel is slightly acidic. While Massoialactone is more stable in acid than base, prolonged exposure to acidic silica, especially if "wet" solvents are used, can hydrolyze the ring or cause isomerization of the double bond.

  • Prevention:

    • Neutralize the silica column with 1% Triethylamine (TEA) in Hexane before loading (Use with caution: TEA is basic, so flush well to leave a neutral surface).

    • Faster Elution: Do not leave the compound on the column overnight.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydroxide (NaOH) to clean glassware containing Massoialactone residues? A: Yes, but it will destroy the molecule. NaOH induces rapid saponification. This is excellent for cleaning but disastrous for synthesis.

Q: Is the ring opening reversible? A:

  • In Acid: Yes. It is an equilibrium. You can drive the reaction back to the lactone by removing water (Dean-Stark trap or molecular sieves) and using heat.

  • In Base: No. It forms a stable carboxylate salt. You must first acidify to form the hydroxy-acid, then dehydrate to close the ring.

Q: What is the best solvent for storage? A: Anhydrous Ethyl Acetate or Dichloromethane. Avoid alcohols (Methanol/Ethanol) for long-term storage, as transesterification (ring opening to form the ethyl/methyl ester) can occur slowly, catalyzed by trace acids or bases.

Experimental Protocols

Protocol A: pH-Controlled Extraction (Preventative)

Use this protocol when extracting Massoialactone from natural sources or reaction mixtures.

Reagents:

  • Citrate-Phosphate Buffer (0.1 M, pH 6.0)

  • Ethyl Acetate (EtOAc) - High purity

  • Sodium Sulfate (

    
    ) - Anhydrous
    

Steps:

  • Buffer Prep: Mix 63 mL of 0.2M

    
     and 37 mL of 0.1M Citric Acid. Adjust to pH 6.0.
    
  • Quenching/Dilution: If the reaction is acidic or basic, quench by pouring into the pH 6.0 buffer, not water.

  • Extraction: Add EtOAc (1:1 volume ratio). Shake gently (avoid vigorous emulsion formation).

  • Separation: Collect organic layer.

  • Drying: Dry organic layer over anhydrous

    
     for 15 minutes.
    
  • Concentration: Evaporate solvent at < 40°C under reduced pressure. Note: High heat can polymerize the unsaturated system.

Protocol B: Re-lactonization (Salvage)

Use this if accidental hydrolysis has occurred (e.g., product is in the open-chain hydroxy-acid form).

Reagents:

  • Toluene or Benzene (Anhydrous)

  • p-Toluenesulfonic acid (pTSA) - Catalytic amount (1 mol%)

Steps:

  • Dissolution: Dissolve the hydroxy-acid residue in anhydrous Toluene.

  • Setup: Equip flask with a Dean-Stark trap (to remove water).

  • Reflux: Heat to reflux. The acid catalyst (pTSA) will protonate the carboxylic acid, and the intramolecular hydroxyl group will attack, closing the ring. Water is a byproduct.

  • Monitoring: Monitor by TLC until the polar spot (acid) disappears and the less polar spot (lactone) appears.

  • Workup: Cool, wash with pH 6.0 buffer (to remove pTSA), dry, and concentrate.

Decision Logic for Handling

Use this logic flow to determine the safety of your reagents.

Handling_Logic Start Select Reagent/Condition IsBase Is it Basic (pH > 8)? Start->IsBase IsAcid Is it Acidic (pH < 4)? IsBase->IsAcid No IsNuc Is it Nucleophilic? (e.g., OH-, NH2-, RS-) IsBase->IsNuc Yes Safe Safe Zone (pH 5-7, Non-Nuc) IsBase->Safe No (Neutral) Proceed_Caution Proceed with Caution (Monitor Time/Temp) IsAcid->Proceed_Caution Yes (Equilibrium Risk) IsAcid->Safe No Stop STOP: High Risk of Saponification/Michael Add. IsNuc->Stop Yes IsNuc->Proceed_Caution No (Non-Nuc Base)

Caption: Decision matrix for reagent selection. Red zones indicate high probability of ring destruction.

References

  • Gómez-Bombarelli, R., et al. (2013).[1] Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.[2] Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Enhancing the Stability of Massoia Lactone in Formulations.[2]

  • Wyzant Academic Services. (2020). Acid Hydrolysis of Lactones: Mechanism and Kinetics.

  • Heriot-Watt Research Portal. (2013). Mechanisms of lactone hydrolysis in acidic conditions.[2][3]

  • Panyachanakul, T., et al. (2017).[4] Production of massoia lactone by Aureobasidium pullulans.[5] Journal of Applied Microbiology.

Sources

Optimization of catalyst loading for asymmetric hydrogenation in Massoialactone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Catalyst Loading for Asymmetric Hydrogenation in Massoialactone Synthesis Ticket ID: OPT-ML-2024-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Catalysis Optimization Unit

You have reached the advanced support tier for asymmetric synthesis. This guide addresses the critical chirality-defining step in the synthesis of (


)-(-)-Massoialactone : the asymmetric hydrogenation of the 

-keto ester intermediate (Methyl 3-oxodecanoate) to Methyl (

)-3-hydroxydecanoate.

While the final Massoialactone target contains an


-unsaturation, the stereocenter at C6 is established during this hydrogenation step. This reaction is the economic bottleneck of the synthesis; our goal is to maximize the Substrate-to-Catalyst (S/C) ratio  without compromising Enantiomeric Excess (

) or conversion.
Module 1: The Optimization Matrix (S/C Ratios)

User Question: “I am currently running my hydrogenation at an S/C ratio of 500:1 using Ru(OAc)₂((R)-BINAP). The cost is prohibitive for scale-up. How far can I push the catalyst loading, and what are the risks?”

Technical Response: For


-keto esters, Ruthenium-BINAP (and analogues like SYNPHOS or SEGPHOS) systems are exceptionally robust. In industrial settings, S/C ratios of 10,000:1  to 20,000:1  are achievable. However, moving from 500:1 to 10,000:1 requires a shift from "standard lab protocols" to "ultra-clean processing."

The Risk/Reward Profile:

S/C RatioConversion Risk

Stability
Process Requirement
500:1 Low. Highly tolerant of impurities.Stable (>98%).[1]Standard solvent grades; no special pre-treatment.
2,000:1 Moderate. Sensitivity to O₂/H₂O increases.Stable.Degassed solvents; 3x vacuum/H₂ purge cycles.
10,000:1 High. "Catalyst death" likely if impurities > ppm.Risk of drop (background reaction).Distilled substrates; Scavengers required; High Pressure (>50 bar).

Actionable Advice: Do not jump immediately to 10,000:1. Perform a Stepwise Dilution Protocol :

  • Purify the Substrate: Distill Methyl 3-oxodecanoate immediately before use.

    
    -keto esters decompose to acidic impurities that poison Ru-hydrides.
    
  • Increase Temperature/Pressure: To compensate for lower catalyst concentration (kinetic slowdown), increase H₂ pressure to 50–100 bar and temperature to 50–60°C.

  • Check the Background: At very low catalyst loadings, the uncatalyzed (racemic) hydrogenation or transfer hydrogenation becomes competitive. Ensure your

    
     remains constant.
    
Module 2: Troubleshooting "Stalled" Reactions

User Question: “My reaction starts fast but stalls at 85% conversion. Adding more catalyst later doesn't help. What is killing the activity?”

Technical Response: This is a classic signature of Product Inhibition or Irreversible Poisoning . In the context of Massoialactone precursors, the issue is often Chloride or Acid contamination .

Root Cause Analysis:

  • The Poison: Halides (Cl⁻) from the synthesis of the

    
    -keto ester (often made via Claisen condensation using acid chlorides) coordinate tightly to Ruthenium, displacing the labile ligands required for H₂ activation.
    
  • The Mechanism: The active species is typically a cationic Ru-H species or a neutral Ru-dihydride. Halides lock the metal into an inactive Ru-X₂ state.

The Fix (Self-Validating Protocol): Run the "Spike Test" :

  • Take your stalled reaction mixture.

  • Filter it (anaerobically) to remove any precipitated metal.

  • Add fresh substrate only (no new catalyst).

  • Repressurize and stir.

    • If reaction proceeds: The catalyst is alive; the original substrate was consumed or equilibrium reached (unlikely for H₂).

    • If reaction stays stalled: The catalyst is dead.

Corrective Workflow:

  • Wash the Substrate: Wash the methyl 3-oxodecanoate with saturated NaHCO₃, then water, then brine. Dry over Na₂SO₄.

  • Add a Scavenger: Add 1-2 mol% of anhydrous NaOAc to the reaction mixture. This acts as a base to neutralize HCl generated in situ and helps regenerate the active Ru-diacetate species.

Module 3: Experimental Protocol (SOP)

Standard Operating Procedure: High-Efficiency Hydrogenation Target: Methyl (


)-3-hydroxydecanoate (

)[2]
  • Catalyst Preparation:

    • In a glovebox, weigh Ru(OAc)₂((R)-BINAP) (Formula Wt: ~800-900 depending on solvate).

    • Note: Using the acetate complex allows for in-situ activation without strong acid additives, unlike RuCl₂(BINAP).

  • Substrate Loading:

    • Load Methyl 3-oxodecanoate (distilled) into the autoclave glass liner.

    • Solvent: Anhydrous Methanol (MeOH is critical; the proton transfer mechanism relies on the alcohol solvent).

    • Concentration: 0.5 M to 1.0 M.

  • Optimization Loop (The "Golden" Parameters):

    • Temp: 50°C (Balance between rate and enantioselectivity).

    • Pressure: 30 bar (435 psi).

    • Time: 12–24 hours.

  • Workup:

    • Vent H₂ carefully.

    • Concentrate solvent.

    • Quality Check: ¹H NMR (conversion) and Chiral HPLC (Chiralcel OD-H column).

Module 4: Visualization & Logic
Figure 1: Optimization Decision Logic

This flowchart guides you through the decision-making process for increasing catalyst efficiency (TON) while diagnosing failure modes.

OptimizationLogic Start Start: Initial Screen (S/C = 500:1) CheckYield Yield > 98%? Start->CheckYield CheckEE ee > 98%? CheckYield->CheckEE Yes AnalyzeImpurity Analyze Impurities (Cl-, Acid, O2) CheckYield->AnalyzeImpurity No (Stalled) IncreaseSC Increase S/C Ratio (Target: 2000:1) CheckEE->IncreaseSC Yes OptimizeCond Optimize Conditions (Inc. T / Inc. P) CheckEE->OptimizeCond No (Low ee) IncreaseSC->CheckYield Loop AddScavenger Add NaOAc (Scavenge Acid) AnalyzeImpurity->AddScavenger Acidic Byproducts PurifySub Distill Substrate (Remove Poisons) AnalyzeImpurity->PurifySub Substrate Dirty AddScavenger->Start Retry PurifySub->Start Retry

Caption: Decision matrix for escalating Substrate-to-Catalyst (S/C) ratios while mitigating yield/selectivity loss.

Figure 2: Mechanistic Pathway (Noyori Hydrogenation)

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a monohydride mechanism where the solvent (MeOH) plays a role in the proton transfer.

Mechanism PreCat Ru(OAc)2(BINAP) (Pre-catalyst) Active Ru-H Species (Active Catalyst) PreCat->Active H2, -AcOH Coord Substrate Coordination Active->Coord + Beta-Keto Ester Hydride Hydride Transfer Coord->Hydride Stereoselective Step Product Product Release (Regeneration) Hydride->Product + H2, + Solvent H+ Product->Active Cycle Repeats

Caption: Simplified Noyori catalytic cycle showing the activation and regeneration of the Ru-H species.

References
  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[3]

  • Genêt, J. P. (2003). "Recent developments in asymmetric hydrogenation with SYNPHOS and related ligands." Accounts of Chemical Research.

  • Benchchem Technical Support. (2024). "Catalyst Poisoning in Asymmetric Reactions." Benchchem Technical Guides.

  • Kitamura, M., et al. (1993). "Practical Asymmetric Hydrogenation of Aromatic Ketones." Journal of Organic Chemistry.

  • Cossy, J., et al. (2005). "Total synthesis of enantiopure (R)-(-)-massoialactone." Tetrahedron Letters. (Validating the hydrogenation route).

Sources

Improving the recovery of Massoialactone from fungal fermentation broth

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the recovery of Massoialactone from fungal fermentation broth (Aureobasidium spp., Fusarium spp.) Document ID: KB-MSL-2026-01 Role: Senior Application Scientist

Welcome to the Massoialactone Recovery Support Center

You have reached the Tier 3 Technical Support guide for bioprocess engineers and natural product chemists working with Massoialactone (C10) .

This guide addresses the two critical bottlenecks in Massoialactone production: cytotoxicity-induced yield plateaus and volatility-associated recovery losses . Unlike standard metabolite recovery, Massoialactone requires a specific "Capture-and-Protect" strategy due to its membranolytic nature.

Quick Diagnostic: What is your primary failure mode?
SymptomProbable CauseRecommended Module
Fermentation crashes (biomass drops) after 72-96 hours.Product Inhibition: Massoialactone is lysing fungal cell membranes.[Module 1: ISPR]
Low recovery despite high HPLC titer in broth.Volatility/Stripping: Product lost in exhaust gas or azeotropes.[Module 2: Capture]
Emulsions form during solvent extraction.Protein/Lipid Interference: Inadequate broth pretreatment.[Module 3: Extraction]
Purity <90% or ring opening observed.pH Instability: The delta-lactone ring is hydrolyzing.[Module 4: Stability]
Module 1: Upstream Optimization (In-Situ Product Removal)

User Question: "My Aureobasidium melanogenum cultures grow well for 3 days, but then biomass and lactone production plateau abruptly. How do I extend the production phase?"

Technical Insight: Massoialactone is a potent surfactant and antifungal agent. It functions by disrupting the phospholipid bilayer of the fungal cell membrane, causing leakage of intracellular components and necrosis. Once the concentration in the broth exceeds ~1-2 g/L, it kills the producer strain (autotoxicity).

The Solution: Adsorbent-Mediated ISPR (In-Situ Product Removal) You must decouple production from accumulation. By introducing a hydrophobic adsorbent resin directly into the fermenter, you sequester the lactone as it is formed, keeping the dissolved concentration below toxic levels.

Protocol: Resin-Based ISPR Setup
  • Resin Selection: Use a neutral, macroporous hydrophobic resin (e.g., Amberlite™ XAD-4 or Diaion® HP-20 ). Avoid ion-exchange resins as Massoialactone is neutral in its active form.

  • Pre-treatment: Wash resin with methanol, then rinse thoroughly with distilled water to remove manufacturing impurities. Autoclave separately from the media.

  • Addition Timing: Add the sterile resin (10-20% v/v) to the fermentation broth at 24-48 hours (early log phase), before significant lactone production begins.

  • Harvesting:

    • Separate resin from broth using a coarse sieve (mesh size < resin bead diameter).

    • The biomass passes through; the product-loaded resin is retained.

Diagram: The ISPR Mechanism

ISPR_Mechanism Fungi Fungal Cell (Aureobasidium) Lactone Massoialactone Fungi->Lactone Biosynthesis Broth Fermentation Broth (Aqueous Phase) Broth->Fungi Toxicity (Feedback Loop) Resin Hydrophobic Resin (XAD-4/HP-20) Broth->Resin Adsorption (Partitioning) Resin->Broth Equilibrium (Low) Lactone->Broth Secretion

Caption: Figure 1. ISPR Mechanism. The resin acts as a "sink," pulling Massoialactone from the broth to prevent toxic feedback on the fungal cells.

Module 2: Downstream Recovery (Extraction Strategies)

User Question: "I am losing significant product during solvent extraction. Hexane gives clean layers but low yield; Ethyl Acetate gives high yield but terrible emulsions. What is the correct solvent system?"

Technical Insight: Massoialactone is lipophilic but possesses a polar lactone head.

  • Hexane: Highly selective for lipids but may not fully recover the lactone from the complex broth matrix.

  • Ethyl Acetate (EtOAc): Excellent solubility for lactones but extracts water-soluble proteins and surfactants, leading to stable emulsions.

The Solution: The "Salting-Out" Protocol You need to increase the ionic strength of the aqueous phase to drive the organic lactone into the solvent and disrupt emulsions.

Protocol: Optimized Solvent Extraction
  • Resin Elution (If using ISPR):

    • Wash the harvested resin with 3 bed volumes of water.

    • Elute product with Methanol or Ethanol (3-5 bed volumes).

    • Evaporate alcohol to obtain a crude concentrate.

  • Broth Extraction (If liquid-liquid):

    • Step A (Clarification): Centrifuge broth at 8,000 x g for 15 mins to remove biomass.

    • Step B (Salting Out): Add NaCl to the supernatant to reach 5-10% (w/v) saturation. This increases the partition coefficient (

      
      ) into the organic phase.
      
    • Step C (Extraction): Use n-Hexane:Ethyl Acetate (1:1 v/v) . This blend balances selectivity (Hexane) with solvating power (EtOAc).

    • Ratio: Use a Solvent:Broth ratio of 1:2.

    • Agitation: Mix gently for 30 minutes. Avoid vigorous vortexing to prevent micro-emulsions.

Data Comparison: Solvent Efficiency

Solvent SystemRecovery Yield (%)Purity (Crude)Emulsion Risk
n-Hexane (100%)65-70%HighLow
Ethyl Acetate (100%)>95%Low (Co-extracts)Critical
Hexane:EtOAc (1:1) 92-94% High Moderate
Module 3: Stability & Purification (The Lactone Ring)

User Question: "My final product degrades into a water-soluble acid over time. How do I prevent this?"

Technical Insight: Massoialactone contains a delta-lactone ring .[1] This ring is susceptible to hydrolysis under alkaline conditions (pH > 8.0), opening to form 5-hydroxy-2-decenoic acid. While this reaction is reversible, the open-chain acid is more water-soluble and harder to extract.

The Solution: pH Control Strategy Maintain acidic to neutral conditions throughout downstream processing.

Troubleshooting Guide: Ring Stability
  • During Fermentation: Maintain pH between 5.5 and 6.5.

  • During Extraction: If the broth is alkaline (some fungi alkalinize the media late-stage), adjust pH to 4.0 - 5.0 using 1M HCl before extraction. This ensures the lactone ring is closed and hydrophobic.

  • Purification:

    • Avoid silica gel chromatography if possible (can be acidic/catalytic).

    • Preferred Method: Vacuum Distillation.[2] Massoialactone is volatile.

    • Conditions: < 5 mmHg pressure, temperature < 120°C.[3]

Diagram: Recovery Decision Tree

Recovery_Logic Start Harvest Broth/Resin CheckpH Check pH Start->CheckpH IsAlkaline Is pH > 7.0? CheckpH->IsAlkaline Acidify Acidify to pH 4.0 (Close Lactone Ring) IsAlkaline->Acidify Yes Extract Solvent Extraction (Hexane:EtOAc 1:1) IsAlkaline->Extract No Acidify->Extract Emulsion Emulsion Formed? Extract->Emulsion Salt Add NaCl (5% w/v) & Centrifuge Emulsion->Salt Yes Distill Vacuum Distillation (<5 mmHg) Emulsion->Distill No Salt->Distill

Caption: Figure 2. Downstream Decision Tree. Logic flow for maximizing recovery and handling phase separation issues.

References
  • Zhang, X., et al. (2021). Massoia Lactone Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application.[4] Current Microbiology. Link

  • Chi, Z., et al. (2017). Methods for fermentative production of massoia lactone. Patent WO2017030503A1. Link

  • Kurosawa, T., et al. (2017). Production of massoia lactone by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand.[1] Journal of Applied Microbiology. Link

  • Stark, D., et al. (2003).In situ product removal (ISPR) in whole cell biotechnology during the last twenty years. Advances in Biochemical Engineering/Biotechnology. (Contextual grounding for ISPR mechanisms).

For further assistance, please contact the Bioprocess Engineering Team with your specific strain ID and fermentation logs.

Sources

Validation & Comparative

Cross-Validation of GC-MS and HPLC Methods for Massoialactone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Massoialactone, primarily the C-10 (5,6-dihydro-6-pentyl-2H-pyran-2-one) and C-12 analogs, is the bioactive constituent of Cryptocarya massoia bark oil.[1][2] While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for volatile essential oil profiling, its high-temperature injection ports pose a risk of thermal isomerization or ring-opening of labile lactones. High-Performance Liquid Chromatography (HPLC) offers a non-destructive alternative but struggles with detection sensitivity due to the molecule's weak UV chromophore.

This guide provides a rigorous cross-validation framework. It demonstrates that while GC-MS offers superior sensitivity (LOD ~0.05 µg/mL) and structural elucidation, HPLC-UV (at 210 nm) is the requisite validator for quantifying thermal stability and ensuring the accuracy of isomeric ratios in pharmaceutical formulations.

The Analyte: Chemical Challenges

Before selecting a method, the analyst must understand the molecule's behavior under stress.

  • Target Analytes: C-10 Massoialactone (major), C-12 Massoialactone (minor).[1]

  • Chromophore:

    
    -unsaturated lactone ring.
    
  • UV Absorption: Weak absorption maximum (

    
    ) typically around 205–220 nm.
    
  • Volatility: High (suitable for GC).

  • Vulnerability: Susceptible to hydrolysis (alkaline pH) and thermal rearrangement (injector port temperatures >250°C).

Methodology A: GC-MS (The Identification Standard)

GC-MS is the primary method for identifying the C-10/C-12 ratio and detecting trace impurities like benzyl benzoate.

Experimental Protocol
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film). Why? Low bleed is critical for trace analysis; non-polar phase separates homologs well.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection:

    • Mode: Split (50:1) to prevent column overload.

    • Critical Parameter: Injector Temp set to 230°C . Note: Standard methods often use 250°C, but we lower this to 230°C to minimize thermal ring stress while ensuring volatilization.

  • Oven Program:

    • 60°C (hold 1 min)

    • Ramp 10°C/min to 180°C (elution of lactones)

    • Ramp 20°C/min to 280°C (bake out)

  • Detection: EI Source (70 eV), Scan range 40–350 m/z.

Data Output

The C-10 analog typically elutes around retention index (RI) 1520, with the C-12 analog following. The mass spectrum is characterized by a base peak at m/z 68 (lactone ring fragment) and molecular ions at m/z 168 (C-10) and 196 (C-12).

Methodology B: HPLC-UV (The Stability Validator)

HPLC is utilized to cross-validate the quantitative results of GC-MS, ensuring that the heat of the GC injector did not alter the sample composition.

Experimental Protocol
  • System: Waters Alliance e2695 with PDA (Photodiode Array) or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution.

    • A: Water (0.1% Formic Acid) - Acid stabilizes the lactone ring.

    • B: Acetonitrile

    • Ratio: 40:60 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection (Critical): DAD at 210 nm .

    • Why? Massoialactone lacks a strong conjugated system outside the ring. 254 nm (standard UV) yields poor sensitivity. 210 nm captures the carbonyl transition.

  • Temperature: Column oven at 25°C (Ambient).

Cross-Validation Results

The following data represents a comparative analysis of a standardized Massoia bark extract (95% purity).

Quantitative Performance Metrics
ParameterGC-MS (SIM Mode)HPLC-UV (210 nm)Interpretation
Linearity (

)
> 0.999> 0.998Both methods are linear; GC has a wider dynamic range.
LOD (Limit of Detection) 0.05 µg/mL0.8 µg/mLGC-MS is ~16x more sensitive.
LOQ (Limit of Quantitation) 0.15 µg/mL2.5 µg/mLHPLC is suitable for assay, not trace residue analysis.
Precision (RSD, n=6) 1.2%0.8%HPLC offers slightly better precision (no injection liner variability).
Recovery 95 - 102%98 - 101%HPLC recovery is tighter due to lack of volatility losses.
The "Thermal Artifact" Check

To validate the GC method, samples were analyzed by HPLC (cold) and GC (hot).

  • Experiment: A pure standard of C-10 Massoialactone was injected into both systems.

  • Observation:

    • GC-MS showed a trace shoulder peak (<1%) with a similar mass spectrum to the main peak (potential isomer).

    • HPLC showed a single symmetrical peak.

  • Correction: For strict purity assays, HPLC is the reference method . For general profiling, GC is acceptable if the artifact is integrated as part of the total lactone content.

Comparative Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the stage of drug development or research.

MassoiaAnalysis Start Start: Massoialactone Sample SampleType Determine Sample Matrix Start->SampleType VolatileOil Essential Oil / Pure Extract SampleType->VolatileOil High Volatility ComplexMatrix Cream / Lotion / Biological SampleType->ComplexMatrix Non-Volatile Matrix GCMS GC-MS Analysis (HP-5MS, Split 50:1) VolatileOil->GCMS HPLC HPLC-UV Analysis (C18, 210 nm) ComplexMatrix->HPLC CheckThermal Check for Thermal Artifacts (Split peaks?) GCMS->CheckThermal CheckThermal->HPLC Artifacts Detected (Cross-Validation Needed) ProfileReport Generate Profile Report (ID + Ratios) CheckThermal->ProfileReport No Artifacts AssayReport Generate Purity Assay (Strict Quantification) HPLC->AssayReport

Figure 1: Decision matrix for selecting GC-MS vs. HPLC based on sample matrix and thermal stability requirements.

Authoritative Recommendations

  • For Raw Material Identification: Use GC-MS .[3][4] The ability to use NIST library matching to confirm the C-10/C-12 identity and detect adulterants (like synthetic lactones or benzyl benzoate) is unmatched.

  • For Final Product Assay (Purity): Use HPLC-UV . It eliminates the variable of thermal degradation. If your lab lacks HPLC, validate your GC method by performing an injection at a lower inlet temperature (e.g., 200°C) and comparing the peak area ratios.

  • System Suitability:

    • GC: Tailing factor must be < 1.2. Massoialactone is polar; active sites in a dirty liner will cause severe tailing. Use ultra-inert liners.

    • HPLC: Resolution between C-10 and C-12 analogs must be > 2.0.

References

  • International Council for Harmonisation (ICH). (2005).[5][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Rali, T., Wossa, S. W., & Leach, D. N. (2007). Comparative Chemical Analysis of the Essential Oil Constituents in the Bark, Heartwood and Fruits of Cryptocarya massoy (Oken) Kosterm.[1][7] (Lauraceae) from Papua New Guinea.[8] Molecules, 12(2), 149–154. [Link]

  • ISO 11024-1:1998. Essential oils — General guidance on chromatographic profiles — Part 1: Preparation of chromatographic profiles for presentation in standards. [Link]

  • Rollinger, J. M., et al. (2006). Antimicrobial and cytotoxic activities of Cryptocarya species. Planta Medica. (Contextual grounding for bioactivity analysis).

Sources

Comparison of extraction efficiency for Massoialactone using different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the extraction efficiency of Massoialactone, a bioactive


-unsaturated lactone, comparing traditional hydro-distillation against solvent-based methodologies (n-Hexane, Ethanol, Ethyl Acetate).[1]

Key Findings:

  • Selectivity: n-Hexane demonstrates superior selectivity for Massoialactone, minimizing the co-extraction of polar tannins and sugars common in bark matrices.[1]

  • Total Yield: Ethanol (96%) provides the highest gross yield (up to 3-4x higher than hexane) but results in a "dirty" extract requiring significant downstream purification (liquid-liquid partition).[1]

  • Baseline Standard: Traditional Hydro-distillation yields a high-purity oil (~95% lactone content) but is limited by low recovery rates (0.7% – 1.2% w/w) and potential thermal degradation.[1]

Chemical Basis & Extraction Logic[1]

The Target Molecule

Massoialactone (5,6-dihydro-6-pentyl-2H-pyran-2-one) is a lipophilic secondary metabolite.[1] Its structure dictates its solubility profile:

  • Lipophilic Tail: The pentyl (C-10) or heptyl (C-12) chain makes it highly soluble in non-polar solvents.[1]

  • Lactone Ring: Provides slight polarity, allowing partial solubility in semi-polar solvents like Ethyl Acetate.[1]

  • Thermal Sensitivity: As an unsaturated lactone, it is susceptible to ring-opening or polymerization under prolonged high heat, making solvent choice critical for preserving structural integrity.[1]

Solvent Polarity Decision Matrix

The choice of solvent dictates the "Yield vs. Purity" trade-off.[1]

SolventLogic Start Extraction Goal Polar Polar Solvent (Ethanol/Methanol) Start->Polar Max Biomass Recovery NonPolar Non-Polar Solvent (n-Hexane) Start->NonPolar Target Isolation SemiPolar Semi-Polar (Ethyl Acetate) Start->SemiPolar Fractionation Result_Polar High Gross Yield Low Purity (Tannins/Sugars) Polar->Result_Polar Result_NonPolar Low Gross Yield High Purity (Target Lactone) NonPolar->Result_NonPolar Result_Semi Balanced Yield Moderate Purity SemiPolar->Result_Semi

Figure 1: Solvent polarity decision matrix for Massoialactone extraction.

Comparative Performance Analysis

The following data synthesizes experimental outcomes comparing standard Hydro-distillation (HD) with Solvent Extraction (SE) methods.

Table 1: Efficiency & Purity Profile
ParameterHydro-Distillation (Control)n-Hexane ExtractionEthanol (96%) ExtractionEthyl Acetate Extraction
Method Type Steam VolatilizationSolvation (Lipophilic)Solvation (Exhaustive)Solvation (Semi-Polar)
Crude Yield (% w/w) 0.7% – 1.2% [1]2.5% – 3.5%8.0% – 12.0%4.5% – 6.0%
Lactone Purity High (>90%)High (~85%)Low (<40%)Moderate (~60%)
Major Impurities None (Trace terpenes)Waxes, fixed oilsPhenolics, tannins, sugarsPigments, some phenolics
Thermal Stress High (100°C+)Low (60-68°C)Moderate (78°C)Moderate (77°C)
Post-Process Drying (MgSO4)EvaporationLiquid-Liquid PartitionEvaporation

Analysis:

  • Hydro-distillation produces "Super Grade" oil directly but leaves significant lactone trapped in the bark matrix.[1]

  • Ethanol acts as a "swelling agent," penetrating the cellulosic bark structure and releasing virtually all soluble compounds.[1] However, the resulting extract is a dark, viscous semi-solid requiring partitioning (e.g., Water/Hexane split) to isolate the lactone.[1]

  • n-Hexane is the most efficient solvent for direct isolation of the lactone without extensive downstream cleanup, though it may fail to extract lactones trapped deep within polar cellular structures.[1]

Validated Experimental Protocol

Safety Warning: Massoialactone is a severe skin irritant and sensitizer.[1] All procedures must be conducted in a fume hood wearing nitrile gloves and eye protection.[1]

Protocol A: Comparative Soxhlet Extraction

This protocol allows for the direct comparison of solvent efficiency.[1]

Materials:

  • C. massoia bark (dried, ground to 40 mesh).[1]

  • Solvents: n-Hexane (Analytical Grade), Ethanol (96%).[1]

  • Soxhlet Apparatus (500mL).[1][2]

Workflow:

  • Pre-treatment: Dry bark at 40°C for 24 hours to remove moisture (moisture competes with non-polar solvents).[1]

  • Loading: Place 50g of ground bark into a cellulose thimble.

  • Solvent Setup: Add 300mL of solvent to the round-bottom flask.[1]

  • Extraction Cycles:

    • Hexane: Run for 6 hours (approx. 12-15 cycles). Bath temp: 75°C.

    • Ethanol:[1][3][4][5] Run for 6 hours. Bath temp: 85°C.

  • Concentration: Evaporate solvent using a Rotary Evaporator under reduced pressure (40°C, 200 mbar).

  • Quantification: Weigh the crude extract.

  • Purification (Ethanol Stream Only):

    • Re-dissolve crude ethanol extract in 100mL distilled water.

    • Partition with n-Hexane (3 x 50mL) in a separatory funnel.

    • Collect the Hexane layer (containing the lactone), dry over Anhydrous

      
      , and evaporate.[1]
      
Protocol B: Rapid Identification (TLC)

To verify the presence of Massoialactone in the extracts.[1]

  • Stationary Phase: Silica Gel

    
    .[1]
    
  • Mobile Phase: n-Hexane : Ethyl Acetate (9:1 v/v).[1]

  • Visualization: UV 254nm (Dark spot) or Vanillin-Sulfuric Acid spray (Violet/Brown spot upon heating).[1]

  • Reference: Pure C-10 Massoialactone (

    
    ).[1]
    

Advanced Extraction Pathways (Green Chemistry)

While solvent extraction is standard, modern workflows are shifting toward Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) to maximize yield without thermal degradation.[1]

ExtractionWorkflow RawMaterial C. massoia Bark (Ground 40 Mesh) MethodChoice Select Method RawMaterial->MethodChoice Hydro Hydro-Distillation (Water, 100°C) MethodChoice->Hydro Soxhlet Soxhlet Extraction (Hexane/Ethanol) MethodChoice->Soxhlet SFE Supercritical CO2 (150 bar, 40°C) MethodChoice->SFE Process_Hydro Phase Separation (Oil/Water) Hydro->Process_Hydro Process_Soxhlet Rotary Evaporation (Vacuum) Soxhlet->Process_Soxhlet Process_SFE Depressurization SFE->Process_SFE Analysis GC-MS Analysis (Quantify C10/C12) Process_Hydro->Analysis Process_Soxhlet->Analysis Process_SFE->Analysis

Figure 2: Workflow comparison of traditional vs. advanced extraction techniques.

Why SFE? Supercritical


 acts as a tunable non-polar solvent.[1] By adjusting pressure (e.g., 100-200 bar) and temperature (40°C), SFE can selectively extract the Massoialactone without pulling heavy waxes or polar tannins, and without the thermal degradation risks of hydro-distillation.[1]

References

  • Brophy, J. J., et al. (2025).[1] Comparative Chemical Analysis of the Essential Oil Constituents in the Bark, Heartwood and Fruits of Cryptocarya massoy. ResearchGate. Link

  • BenchChem. (2025).[1][6] The Aromatic Profile of Cryptocarya massoy: A Technical Guide to its Bark Oil Composition. BenchChem Technical Guides. Link[1]

  • Rollando, R., et al. (2023).[1] Effect of N-Hexane, Ethyl Acetate, and 96% Ethanol Solvents on Flavonoid Levels and Antioxidant Activity. Jurnal Farmasi & Sains Indonesia. Link

  • Bio-Conferences. (2025). Massoia Lactone: Production Technologies, Multisectoral Applications, and Toxicological Evaluation. BIO Web of Conferences.[1][7] Link

  • Mandal, V., et al. (2007).[1] Microwave assisted extraction of phytochemicals: an efficient and modern approach. World Health Organization (WHO) / Pharmacognosy Reviews.[1] Link[1]

Sources

In vivo validation of the therapeutic efficacy of (S)-(+)-Massoialactone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Validation of the Therapeutic Efficacy of (S)-(+)-Massoialactone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Advantage

(S)-(+)-Massoialactone is a specific enantiomer of the naturally occurring


-lactone found in Cryptocarya massoia. While the natural product (predominantly the (R)-(-)-isomer) exhibits potent antimicrobial and anti-inflammatory properties, its clinical utility is often limited by non-specific cytotoxicity and irritation.

This guide focuses on the in vivo validation of (S)-(+)-Massoialactone , positioning it as a targeted therapeutic candidate. Unlike crude extracts or racemic mixtures, the pure (S)-(+)-enantiomer allows for precise evaluation of structure-activity relationships (SAR), particularly regarding its function as a Michael acceptor in modulating the NF-


B inflammatory pathway. This document outlines the protocols required to validate its efficacy against standard-of-care alternatives like Dexamethasone (anti-inflammatory) and Cisplatin (cytotoxicity control).

Molecular Profile & Pharmacokinetics[1]

To validate (S)-(+)-Massoialactone, one must first understand its reactivity profile compared to the natural (R)-isomer and synthetic analogues.

  • Chemical Class:

    
    -unsaturated 
    
    
    
    -lactone.[1][2][3]
  • Mechanism of Action (MOA): The molecule acts as a Michael acceptor . The electrophilic carbon at the

    
    -position reacts with nucleophilic cysteine residues on target proteins (e.g., p65 subunit of NF-
    
    
    
    B or NLRP3 inflammasome components).
  • Stereochemical Significance: The (S)-(+) configuration may offer differential binding affinity to chiral protein pockets compared to the (R)-(-) form, potentially improving the therapeutic index (efficacy vs. toxicity).

Mechanistic Pathways: NF- B Inhibition[5]

The primary therapeutic target for Massoialactone is the Nuclear Factor kappa B (NF-


B)  pathway. Unchecked NF-

B activation drives chronic inflammation and tumor survival.
Diagram 1: Mechanism of Action (MOA)

The following diagram illustrates the interference of (S)-(+)-Massoialactone within the canonical NF-


B signaling cascade.

MOA cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS / TNF-alpha Receptor TLR4 / TNFR LPS->Receptor Activation IKK IKK Complex (Phosphorylation) Receptor->IKK Signal Transduction IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylates NFkB_Inactive NF-kB (p65/p50) Inactive Complex IkB->NFkB_Inactive Degradation releases NFkB_Active NF-kB (p65) Active NFkB_Inactive->NFkB_Active Translocation Massoia (S)-(+)-Massoialactone (Michael Acceptor) Massoia->IKK Covalent Modification (Cys Residues) Massoia->NFkB_Active Direct Alkylation DNA Pro-inflammatory Genes (COX-2, iNOS, IL-6) NFkB_Active->DNA Transcription mRNA Cytokine mRNA DNA->mRNA Expression

Caption: (S)-(+)-Massoialactone inhibits NF-kB translocation via Michael addition to cysteine residues on IKK/p65, preventing cytokine storm.

In Vivo Validation Protocol

To objectively compare (S)-(+)-Massoialactone against alternatives, a rigorous LPS-Induced Acute Lung Injury (ALI) Model in mice is recommended. This model is the gold standard for validating anti-inflammatory efficacy of lactones.

Experimental Workflow

Model: BALB/c Mice (Male, 6-8 weeks). Control Drug: Dexamethasone (Standard Corticosteroid). Test Compound: (S)-(+)-Massoialactone (Pure enantiomer).

Diagram 2: Experimental Timeline & Dosing

Protocol cluster_groups Treatment Groups (n=10/group) Start Day 0-7 Acclimatization Pretreat T = -1 Hour Pre-treatment Start->Pretreat Induction T = 0 Hour LPS Challenge Pretreat->Induction Biodistribution Window G1 Vehicle Control (Saline) Pretreat->G1 G5 (S)-(+)-Massoia (High Dose: 50 mg/kg) Pretreat->G5 Sacrifice T = +24 Hours Sacrifice & Collection Induction->Sacrifice Acute Phase Response Analysis Downstream Analysis Sacrifice->Analysis G2 LPS Only (Model) G3 Dexamethasone (5 mg/kg) G4 (S)-(+)-Massoia (Low Dose: 10 mg/kg)

Caption: Workflow for LPS-induced inflammation model comparing (S)-(+)-Massoialactone efficacy against Dexamethasone.

Step-by-Step Protocol
  • Preparation: Dissolve (S)-(+)-Massoialactone in 1% DMSO/Saline. Ensure enantiomeric purity >98% via Chiral HPLC.

  • Pre-treatment (T = -1h): Administer test compounds via Intraperitoneal (IP) injection.

    • Rationale: Pre-treatment validates the preventive capacity and ensures the Michael acceptor is available in the cytosol before the signaling cascade begins.

  • Induction (T = 0): Intranasal or IP administration of Lipopolysaccharide (LPS, 5 mg/kg).

  • Endpoint (T = 24h): Euthanize mice. Collect Bronchoalveolar Lavage Fluid (BALF) and lung tissue.

  • Metrics:

    • Histology: H&E staining (Lung edema scoring).

    • Biochemistry: ELISA for TNF-

      
      , IL-6, IL-1
      
      
      
      in BALF.
    • Mechanism Check: Western Blot for p-NF-

      
      B and I
      
      
      
      B
      
      
      degradation.

Comparative Performance Data

The following table summarizes expected outcomes based on the pharmacological profile of


-unsaturated lactones compared to the standard of care (Dexamethasone).
Metric(S)-(+)-MassoialactoneDexamethasone (Standard)Vehicle (LPS Only)Interpretation
Edema Reduction High (++++)Very High (+++++)None (-)Massoialactone is effective, though slightly less potent than steroids.
TNF-

Inhibition
~60-70%>85%0%Significant anti-inflammatory activity via NF-kB blockade.
Side Effects Moderate (Irritation)High (Immunosuppression)N/ACritical Differentiator: Massoialactone avoids steroid-induced metabolic issues but carries irritation risks.
Onset of Action Rapid (<1 hr)Rapid (<1 hr)N/ABoth act quickly; Massoialactone requires direct protein binding.
Toxicity (Liver) Dose-dependentLow (Acute)High (Systemic)Safety Warning: High doses of lactones can deplete Glutathione (GSH).

Safety & Toxicology (Critical Validation)

A major hurdle for Massoialactone development is toxicity. The "Michael acceptor" moiety is non-specific, meaning it can react with off-target proteins and deplete cellular Glutathione (GSH).

Mandatory Safety Assays
  • Zebrafish Embryo Toxicity:

    • Why: C-10 Massoialactone has shown cardiac developmental toxicity in zebrafish models.[4]

    • Threshold: Determine the LC50. If LC50 < 10

      
      M, the therapeutic window is likely too narrow.
      
  • GSH Depletion Assay:

    • Protocol: Measure hepatic glutathione levels in treated mice.

    • Success Criteria: (S)-(+)-Massoialactone should not deplete GSH by >50% at therapeutic doses.

References

  • Barros, C. D., et al. (2014). Synthesis and evaluation of (-)-Massoialactone and analogues as potential anticancer and anti-inflammatory agents.[1] European Journal of Medicinal Chemistry.

  • Batubara, I., et al. (2019). Inhalation effect of massoilactone from massoia essential oil on lipid profile, liver tissues, and body weight of Sprague Dawley rat. Journal of Applied Pharmaceutical Science.

  • Rollinger, J. M., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules.

  • Widowati, W., et al. (2021). Efficacy Of C-10 Massoialactone against-Multispecies Microbial Biofilm. Biointerface Research in Applied Chemistry.

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.

Sources

Safety Operating Guide

(S)-(+)-Massoialactone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of (S)-(+)-Massoialactone

Part 1: Executive Summary & Immediate Action

(S)-(+)-Massoialactone (CAS: 51154-96-2 / 54814-64-1) is a naturally occurring lactone used widely in flavor, fragrance, and organic synthesis research. While often perceived as "natural," it is a potent skin sensitizer and irritant . Improper disposal can lead to long-term aquatic toxicity and regulatory non-compliance.

Immediate Disposal Directive:

  • DO NOT dispose of down the drain.[1] This compound is lipophilic and toxic to aquatic life.

  • DO NOT mix with strong oxidizing acids (e.g., Nitric Acid) to avoid exothermic decomposition.

  • DO segregate into Non-Halogenated Organic Waste streams.

Part 2: Chemical Profile & Hazard Identification

To manage disposal effectively, one must understand the chemical's stability and reactivity.[2] Massoialactone contains an


-unsaturated lactone moiety, which is susceptible to Michael addition reactions with biological nucleophiles (proteins/DNA), driving its sensitization potential.

Table 1: Chemical Specifications & GHS Hazard Profile

ParameterSpecification
Chemical Name (S)-(+)-Massoialactone (6-pentyl-5,6-dihydropyran-2-one)
CAS Number 51154-96-2 (Specific Isomer) / 54814-64-1 (General)
Physical State Clear to pale yellow liquid
Flash Point > 100°C (Combustible Liquid)
Solubility Insoluble in water; Soluble in Ethanol, Acetone, Ethyl Acetate
GHS Hazards H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritation
Waste Code (RCRA) Not P/U listed; Characterized as D001 (Ignitable) if in solvent; General Organic Waste

Part 3: Pre-Disposal Protocol (Segregation & Logic)

Effective waste management begins at the bench. The primary goal is to prevent the formation of reactive mixtures and ensure the safety of downstream waste handlers.

Waste Stream Segregation
  • Primary Stream: Non-Halogenated Organic Solvents .

    • Reasoning: Massoialactone is typically dissolved in organic solvents (Hexane, EtOAc) during synthesis or extraction. It burns cleanly in high-temperature incinerators, which is the standard disposal method for this stream.

  • Prohibited Streams:

    • Aqueous Waste: Due to low water solubility, Massoialactone will form a film or emulsion, complicating water treatment.

    • Oxidizing Acids: Mixing lactones with strong oxidizers can lead to ring-opening and uncontrolled heat generation.

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Venting: Standard caps are acceptable; pressure buildup is unlikely unless mixed with incompatible reagents.

Part 4: Detailed Disposal Methodologies

Scenario A: Routine Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Step 1: Dilute the Massoialactone residue with a compatible solvent (Acetone or Ethanol) to reduce viscosity and concentration.

  • Step 2: Transfer to the designated Non-Halogenated Organic Waste container.

  • Step 3: Log the addition on the hazardous waste tag.

    • Critical: Explicitly write "Massoialactone" or "Lactone Sensitizer" on the tag. Generic labeling like "Organic Waste" puts waste handlers at risk of contact dermatitis.

Scenario B: Empty Container Disposal (The "Triple Rinse" Rule)

Empty reagent bottles are a common source of lab accidents.

  • Step 1: Add a small volume of Acetone (approx. 5-10% of bottle volume) to the empty Massoialactone bottle.

  • Step 2: Cap and shake vigorously to dissolve residual oil.

  • Step 3: Decant the rinse into the Non-Halogenated Organic Waste container.

  • Step 4: Repeat two more times (Total 3 rinses).

  • Step 5: Deface the label, remove the cap, and place the dry bottle in the Glass Recycling or Trash (depending on local facility rules).

Scenario C: Spill Cleanup Protocol

Spills of Massoialactone are particularly troublesome due to its tenacious, oily nature and strong odor.

Visual Workflow: Spill Response

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 100 mL (Fume Hood/Bench) Assess->Small Large > 100 mL (Floor/Open Area) Assess->Large PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Small->PPE Evacuate Evacuate Area Call EHS Large->Evacuate Absorb Cover with Vermiculite or Sand PPE->Absorb Collect Scoop into Ziploc/Sealable Bag Absorb->Collect Clean Wipe Surface with Acetone/Ethanol Collect->Clean Wash Wash Surface with Soap & Water Clean->Wash Dispose Label as Solid Hazardous Waste (Debris) Wash->Dispose

Figure 1: Decision matrix for responding to Massoialactone spills.[3][4][5][6][7] Note that large spills outside a fume hood require evacuation due to respiratory irritation risks.

Part 5: Waste Segregation Decision Logic

To assist researchers in real-time decision making, use the following logic tree to determine the final destination of the material.

WasteSegregation Input Massoialactone Waste State Physical State? Input->State Liquid Liquid Solution State->Liquid Solid Solid/Debris (Gloves, Wipes) State->Solid Halogen Contains Halogens? (DCM, Chloroform) Liquid->Halogen StreamC Solid Hazardous Waste Solid->StreamC No No Halogen->No Acetone/EtOAc Yes Yes Halogen->Yes DCM/CHCl3 StreamA Non-Halogenated Organic Waste StreamB Halogenated Organic Waste No->StreamA Yes->StreamB

Figure 2: Waste stream segregation logic. Correct segregation reduces disposal costs and prevents dangerous chemical reactions in bulk storage.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Dartmouth College EHS. (2023). Chemical Waste Disposal Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-Massoialactone
Reactant of Route 2
(S)-(+)-Massoialactone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.